molecular formula C9H9NO2 B8735000 N-(2-hydroxyphenyl)prop-2-enamide CAS No. 53854-70-9

N-(2-hydroxyphenyl)prop-2-enamide

Numéro de catalogue: B8735000
Numéro CAS: 53854-70-9
Poids moléculaire: 163.17 g/mol
Clé InChI: KIQBVKPQYARZTK-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)prop-2-enamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It belongs to the class of cinnamamide derivatives, which are known to exhibit a range of biological activities. The closely related natural product, trans-fagaramide, was isolated from the plant Fagara heitzii and has been studied in the context of oxidative burst inhibition . Research on structurally similar compounds, particularly other hydroxy-substituted and propenamide-based molecules, provides insight into its potential research value. For instance, various cinnamamide derivatives have demonstrated significant anticonvulsant properties in preclinical models, suggesting a potential mechanism of action linked to the N-aryl-2-propenoyl pharmacophore . Furthermore, the N-(2-hydroxyphenyl) moiety is a key feature in other investigated compounds, such as N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), which shows potent antiproliferative effects against cancer cell lines by inducing apoptosis and cell cycle arrest, potentially through epigenetic mechanisms like histone deacetylase (HDAC) inhibition . This analogue has also shown a favorable toxicity profile in hepatotoxicological evaluations, with less liver injury compared to its parent compound, valproic acid . Researchers may explore N-(2-hydroxyphenyl)prop-2-enamide as a building block or lead compound in developing novel therapeutic agents for conditions such as epilepsy, cancer, and inflammatory diseases. Its core structure offers opportunities for synthetic modification to optimize potency, selectivity, and drug-like properties. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

53854-70-9

Formule moléculaire

C9H9NO2

Poids moléculaire

163.17 g/mol

Nom IUPAC

N-(2-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C9H9NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11/h2-6,11H,1H2,(H,10,12)

Clé InChI

KIQBVKPQYARZTK-UHFFFAOYSA-N

SMILES canonique

C=CC(=O)NC1=CC=CC=C1O

Origine du produit

United States
Foundational & Exploratory

N-(2-hydroxyphenyl)prop-2-enamide: Synthesis, Physicochemical Properties, and Polymer-Metal Complexation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced chelating resins and supported catalysts, designing polymeric ligands capable of stable transition metal coordination is a critical challenge. N-(2-hydroxyphenyl)prop-2-enamide (commonly referred to as 2-acrylamidophenol or AP) represents a highly versatile monomer in this domain. By combining a polymerizable vinyl group with a bidentate chelating moiety (the ortho-aminophenol derivative), AP serves as the fundamental building block for poly(2-acrylamidophenol) (PAP).

This technical guide synthesizes structural data, causality-driven experimental methodologies, and application insights to provide a comprehensive framework for utilizing this compound in polymer-metal complexes.

Part 1: Chemical Structure and Physicochemical Profile

N-(2-hydroxyphenyl)prop-2-enamide consists of an acrylamide backbone substituted with a 2-hydroxyphenyl group. The proximity of the phenolic hydroxyl group to the amide nitrogen creates a potent bidentate coordination site, ideal for capturing transition metal ions such as Cu(II), Ni(II), Co(II), and Cd(II)[1].

Table 1: Physicochemical Properties of N-(2-hydroxyphenyl)prop-2-enamide

PropertyValue
IUPAC Name N-(2-hydroxyphenyl)prop-2-enamide
Common Name 2-Acrylamidophenol (AP)
CAS Registry Number 53854-70-9[2]
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol [2]
Topological Polar Surface Area (PSA) 52.82 Ų[3]
LogP (Octanol/Water Partition) 2.16[3]
Coordination Mode Bidentate (Phenolic O, Amide N/O)[4]

Part 2: Mechanistic Workflow and Methodologies

The utility of AP lies in a three-stage lifecycle: Monomer Synthesis, Free Radical Polymerization, and Metal Coordination.

G N1 2-Aminophenol + Acryloyl Chloride N2 N-(2-hydroxyphenyl)prop-2-enamide (Monomer) N1->N2 Amidation (0-5°C) N3 Free Radical Polymerization (AIBN Initiator) N2->N3 Heat/Solvent N4 Poly(2-acrylamidophenol) (PAP) N3->N4 Chain Propagation N5 Metal Coordination (Cu²⁺, Ni²⁺, Co²⁺) N4->N5 Chelation N6 Polymer-Metal Complex (Enhanced Thermal Stability) N5->N6 Crosslinking

Workflow from monomer synthesis to polymer-metal complexation.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. Every step below includes the mechanistic causality governing the conditions and the analytical validation required to confirm success.

Protocol 1: Synthesis of N-(2-hydroxyphenyl)prop-2-enamide (AP)

Objective: Synthesize the monomer while preventing premature auto-polymerization of the vinyl group.

  • Preparation : Dissolve 1.0 eq of 2-aminophenol in anhydrous tetrahydrofuran (THF). Add 1.2 eq of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. The reaction between an amine and an acyl chloride produces HCl. Without TEA, HCl would protonate the unreacted 2-aminophenol, rendering it non-nucleophilic and prematurely halting the reaction.

  • Thermal Control : Submerge the reaction flask in an ice-water bath to achieve 0–5 °C.

    • Causality: Acryloyl chloride is highly reactive. The amidation is exothermic; excess heat can trigger the spontaneous, uncontrolled radical polymerization of the incoming vinyl group.

  • Addition : Add 1.1 eq of acryloyl chloride dropwise under vigorous stirring over 30 minutes.

  • Purification : Filter off the precipitated TEA-HCl salts. Concentrate the filtrate under reduced pressure and recrystallize the crude product from an ethanol/water mixture.

  • Validation : Perform Thin-Layer Chromatography (TLC) to ensure the complete disappearance of the 2-aminophenol starting material. Confirm the structure via ¹H-NMR, ensuring the presence of vinyl protons (multiplet, ~5.5–6.5 ppm) alongside the phenolic -OH signal.

Protocol 2: Free-Radical Polymerization to Poly(2-acrylamidophenol) (PAP)
  • Initiation : Dissolve the purified AP monomer in N,N-dimethylformamide (DMF). Add 1 mol% of 2,2'-azobisisobutyronitrile (AIBN).

    • Causality: AIBN is selected over peroxide initiators because it undergoes clean homolytic cleavage at ~65 °C without generating highly reactive oxygen-centered radicals that might abstract hydrogen from the vulnerable phenolic hydroxyl group.

  • Degassing : Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent diradical that acts as a chain terminator. Removing it ensures high-molecular-weight polymer chains.

  • Propagation : Heat the sealed ampoule to 65 °C for 24 hours.

  • Recovery : Precipitate the polymer by dropping the viscous solution into a large excess of vigorously stirred methanol. Filter and dry under vacuum.

  • Validation : FTIR spectroscopy must show the complete disappearance of the C=C stretching vibration at ~1620 cm⁻¹, confirming successful chain propagation[5].

Protocol 3: Synthesis of PAP-Metal Complexes

PAP forms highly stable complexes with transition metals, which dramatically alters its thermal degradation profile[5].

  • Dissolution : Dissolve PAP in a minimal volume of DMF.

  • Coordination : Add an equimolar amount (relative to the repeating monomeric units) of a transition metal salt, such as CuCl₂ or CdCl₂, dissolved in ethanol[4].

  • Reflux : Heat the mixture to reflux for 4–6 hours to ensure complete thermodynamic coordination.

  • Isolation : Filter the resulting colored precipitate, wash with hot ethanol to remove unreacted metal salts, and dry.

  • Validation : Analyze via FTIR. A successful coordination is validated by a shift in the phenolic C–O stretching band by approximately ± 15 cm⁻¹, indicating the direct involvement of the oxygen atom in metal binding[4].

Coordination M Transition Metal Ion (e.g., Cu²⁺, Cd²⁺) O Phenolic Oxygen (Donor) O->M Coordinate Bond N Amide Nitrogen/Oxygen (Donor) N->M Coordinate Bond P Polymer Backbone (PAP) P->O P->N

Bidentate coordination mechanism of PAP with transition metal ions.

Part 3: Applications and Thermal Stability

The primary motivation for synthesizing poly(2-acrylamidophenol) complexes is the profound enhancement in thermal stability and functional utility. Unmodified PAP exhibits standard thermal degradation typical of polyacrylamides. However, upon complexation with Cu(II), Ni(II), Co(II), or Cd(II), the polymer matrix undergoes pseudo-crosslinking via the metal centers[5].

Thermogravimetric analysis (TGA) of these complexes reveals significantly higher activation energies for degradation compared to the homopolymer[5]. This robust stability makes PAP-metal complexes highly valuable in:

  • Wastewater Treatment & Hydrometallurgy : The polymer acts as an excellent chelating resin for the preconcentration and removal of heavy metals from industrial effluents[4].

  • Supported Catalysis : Metal atoms anchored to the polymer backbone exhibit distinct catalytic behaviors compared to their low-molecular-weight analogues, providing a heterogeneous catalyst system that is easily recoverable[4].

Conclusion

N-(2-hydroxyphenyl)prop-2-enamide is a structurally elegant monomer that bridges organic polymer chemistry with inorganic coordination chemistry. By strictly controlling the thermodynamics of its synthesis and polymerization, researchers can generate robust polychelates with tailored thermal and catalytic properties.

References

  • SciSpace. "Stoichiometry of Polymer Complexes". Available at: [Link]

  • ResearchGate. "Characterization and thermal degradation of poly(2-methacrylamidopyridine)". Available at:[Link]

  • SciSpace. "Stoichiometry of Polymer Complexes (Detailed Properties)". Available at: [Link]

Sources

Decoding the Mechanism of Action of N-(2-hydroxyphenyl)prop-2-enamide: A Comprehensive In Vitro Characterization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacology, offering prolonged target residence time and the ability to drug previously intractable protein sites[1]. This whitepaper dissects the in vitro mechanism of action (MoA) of N-(2-hydroxyphenyl)prop-2-enamide , a prototypical covalent fragment. By analyzing its dual-action binding kinetics—combining non-covalent recognition with irreversible electrophilic trapping—we provide a self-validating framework of biochemical and cellular assays critical for drug development professionals and researchers.

Molecular Mechanism of Action: The Causality of Chemical Design

The efficacy of N-(2-hydroxyphenyl)prop-2-enamide is not derived from brute-force chemical reactivity, but from a meticulously tuned two-step kinetic process. The molecule is composed of two synergistic moieties:

  • The Warhead (Prop-2-enamide / Acrylamide): Unfunctionalized acrylamides are relatively soft, weakly electrophilic Michael acceptors. They require precise spatial proximity to a nucleophile to react, which minimizes off-target toxicity and prevents indiscriminate depletion by highly abundant cellular thiols like glutathione (GSH)[2]. Upon proper positioning, the alkene moiety undergoes an irreversible thia-Michael addition with the deprotonated thiolate of a target cysteine, forming a stable covalent thioether adduct[3].

  • The Recognition Element (2-Hydroxyphenyl group): The ortho-phenolic hydroxyl group acts as a critical hydrogen bond donor/acceptor (and potential metal chelator). This moiety drives the initial reversible binding affinity (quantified by the dissociation constant, KI​ ), anchoring the molecule in the target's binding pocket and orienting the acrylamide warhead for the subsequent nucleophilic attack.

The Two-Step Kinetic Model

Unlike reversible inhibitors evaluated solely by IC50​ or Kd​ , covalent inhibitors follow a time-dependent, two-step mechanism:

E+I⇌E⋅I→E−I

The overall efficiency of the inhibitor is dictated by the second-order rate constant, kinact​/KI​ , which accounts for both the initial binding affinity ( KI​ ) and the maximal rate of covalent bond formation ( kinact​ )[4].

G E Target Protein (Free Cysteine) EI Non-Covalent Complex (E·I) E->EI k_on I N-(2-hydroxyphenyl) prop-2-enamide I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Thia-Michael Addition)

Two-step kinetic model of covalent inhibition: non-covalent association followed by irreversible trapping.

In Vitro Assay Workflows: A Self-Validating System

To rigorously validate the MoA of N-(2-hydroxyphenyl)prop-2-enamide, a sequential testing cascade is required. As an application scientist, it is critical to design experiments where each step validates the assumptions of the previous one.

Protocol 1: Intact Protein Mass Spectrometry (Covalent Validation)

Causality: Before investing in complex kinetic assays, we must definitively prove that a covalent bond is formed and determine the stoichiometry. Intact Protein MS directly measures the mass shift of the target protein, confirming a 1:1 adduction (+163.17 Da for this compound)[5].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant target protein to 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Crucial: Omit DTT or β -mercaptoethanol, as these nucleophiles will quench the acrylamide warhead.

  • Incubation: Add N-(2-hydroxyphenyl)prop-2-enamide (10 µM final, 5x molar excess) or DMSO vehicle control. Incubate at 37°C for 2 hours.

  • Quenching: Stop the reaction by adding 1% formic acid (lowers pH, protonating the target cysteine thiolate to halt Michael addition)[5].

  • Desalting & LC-MS: Inject the sample onto a C4 reverse-phase column coupled to a high-resolution Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the raw multiply-charged spectra into intact mass. Verify the mass shift ( ΔM≈+163.2 Da) relative to the DMSO control.

Protocol 2: Time-Dependent Kinetic Profiling ( kinact​/KI​ )

Causality: IC50​ values for covalent inhibitors drop over time, making them arbitrary without a time context. We use a continuous Fluorescence Polarization (FP) or TR-FRET competition assay to calculate kinact​/KI​ , the true measure of covalent potency[4].

Step-by-Step Methodology:

  • Tracer Optimization: Determine the Kd​ of a fluorescently labeled reversible tracer for the target protein.

  • Reaction Setup: Pre-mix the target protein and tracer in a 384-well black microplate.

  • Inhibitor Titration: Add a 10-point dose-response titration of N-(2-hydroxyphenyl)prop-2-enamide.

  • Real-Time Monitoring: Immediately read the microplate continuously for 3 hours. As the covalent inhibitor permanently modifies the active site, the reversible tracer is displaced, resulting in a decay of the FP signal.

  • Data Analysis: Fit the decay curves to a single exponential to extract kobs​ for each concentration. Plot kobs​ vs. [Inhibitor] to fit the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Quantitative Data Presentation

The table below illustrates representative kinetic data, highlighting the structure-activity relationship (SAR) and the causality of the 2-hydroxyl group in driving target recognition.

Compound KI​ ( μ M) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Stoichiometry (MS)
N-(2-hydroxyphenyl)prop-2-enamide 15.2 4.8 315 1:1
N-phenylprop-2-enamide (Control)>1001.2<121:1 (Incomplete)
N-(2-hydroxyphenyl)propanamide (Saturated)18.500None

Table 1: The saturated control proves the alkene is required for kinact​ (covalent trapping), while the un-hydroxylated control proves the -OH group is essential for minimizing KI​ (non-covalent affinity).

Cellular Target Engagement

Biochemical reactivity does not guarantee cellular efficacy. The compound must permeate the cell membrane and compete with high intracellular concentrations of ATP, substrates, and GSH[2].

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: Covalent modification by N-(2-hydroxyphenyl)prop-2-enamide significantly restricts the conformational flexibility of the target protein. This thermodynamic stabilization increases the protein's melting temperature ( Tm​ ). CETSA allows us to measure this Tm​ shift directly in live cells, proving target engagement in a native physiological environment[6].

Step-by-Step Methodology:

  • Cell Treatment: Culture target-expressing cells to 80% confluency. Treat with 10 µM inhibitor or DMSO for 4 hours.

  • Thermal Challenge: Harvest, wash, and aliquot the cells into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C) to avoid detergents that might disrupt protein folding.

  • Separation: Centrifuge at 20,000 x g for 20 minutes. The denatured/aggregated proteins pellet, while the folded/stabilized proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot. Plot the band intensity against temperature to calculate the ΔTm​ .

CETSA step1 1. Cell Treatment Incubate cells with compound or vehicle step2 2. Thermal Challenge Aliquot and heat across temperature gradient step1->step2 step3 3. Lysis & Centrifugation Separate soluble (folded) from insoluble (denatured) step2->step3 step4 4. Western Blot / MS Quantify remaining soluble target protein step3->step4 logic Covalent binding increases thermal stability (ΔTm) step4->logic

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Conclusion

N-(2-hydroxyphenyl)prop-2-enamide serves as a highly effective model for understanding targeted covalent inhibition. By leveraging the hydrogen-bonding capacity of the ortho-phenolic group to drive initial affinity ( KI​ ) and the tuned electrophilicity of the acrylamide warhead for irreversible trapping ( kinact​ ), this pharmacophore provides a robust foundation for designing highly selective, long-acting therapeutics. Rigorous validation using Intact MS, kinetic FP assays, and CETSA ensures that development pipelines are built on verified, self-consistent mechanistic data.

References

  • The Ascension of Targeted Covalent Inhibitors Journal of Medicinal Chemistry URL:[Link][7]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions PubMed Central (PMC) URL:[Link][2]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI URL:[Link][3]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery PubMed Central (PMC) URL:[Link][1]

Sources

Physicochemical Profiling of N-(2-hydroxyphenyl)prop-2-enamide: Molecular Weight, Aqueous Solubility, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and advanced materials science increasingly rely on highly functionalized monomers, N-(2-hydroxyphenyl)prop-2-enamide (commonly known as 2-acrylamidophenol) has emerged as a critical building block. Featuring both a polymerizable vinyl group and a chelating ortho-aminophenol moiety, it is widely utilized in synthesizing metal-chelating polymers and smart materials. This technical guide provides an in-depth analysis of its molecular weight, structural dynamics, and aqueous solubility, offering field-proven protocols for accurate physicochemical characterization.

Structural Dynamics and Molecular Weight

N-(2-hydroxyphenyl)prop-2-enamide (CAS: 53854-70-9) possesses the molecular formula C9H9NO2 .

  • Molecular Weight: 163.17 g/mol ()[1].

The accurate determination of its molecular weight is foundational for stoichiometric calculations during polymerization and metal complexation. Structurally, the molecule is characterized by an acrylamide group covalently linked to an aromatic ring bearing an ortho-hydroxyl (-OH) group.

Mechanistic Insight from the Bench: The ortho-substitution pattern is not merely a topological feature; it fundamentally alters the molecule's thermodynamic landscape. The spatial proximity of the hydroxyl hydrogen to the amide carbonyl oxygen strongly favors the formation of an intramolecular hydrogen bond (creating a pseudo-six-membered ring). This intramolecular sequestering of polar groups significantly reduces the molecule's capacity to engage in intermolecular hydrogen bonding with aqueous solvents, directly impacting its macroscopic solubility profile.

Aqueous Solubility Profile and Solvent Partitioning

The aqueous solubility of N-(2-hydroxyphenyl)prop-2-enamide is inherently limited at neutral pH. While the molecule contains hydrophilic domains (the hydroxyl and amide groups), the dominant hydrophobic character of the phenyl ring and the vinyl backbone—compounded by the aforementioned intramolecular hydrogen bonding—renders it poorly soluble in cold, neutral water.

  • Neutral pH (Water): Sparingly soluble. The hydrophobic effect drives aggregation, making purely aqueous handling challenging without co-solvents.

  • Alkaline pH: Solubility increases dramatically in alkaline aqueous solutions (e.g., NaOH or high-pH buffers). Deprotonation of the phenolic hydroxyl group (pKa ~9.5) generates a phenolate anion, disrupting the intramolecular H-bond and introducing a full negative charge that strongly interacts with water dipoles.

  • Organic Solvents: Highly soluble in polar aprotic and protic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Ethanol. These solvents are typically chosen as the continuous phase for free-radical polymerization to form poly(2-acrylamidophenol).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for laboratory handling and formulation.

PropertyValue / DescriptionAnalytical Consequence
Chemical Name N-(2-hydroxyphenyl)prop-2-enamideAlso known as 2-acrylamidophenol.
Molecular Formula C9H9NO2Determines elemental analysis targets.
Molecular Weight 163.17 g/mol Crucial for molarity and stoichiometry calculations.
Aqueous Solubility (pH 7) Sparingly SolubleRequires co-solvents (e.g., DMSO) for aqueous assays.
Aqueous Solubility (pH >10) Highly SolublePhenolate formation allows aqueous processing.
Primary Solvents DMF, DMSO, Ethanol, THFOptimal for homogeneous polymerization reactions.
Experimental Protocol: Thermodynamic Aqueous Solubility Determination

To accurately quantify the aqueous solubility of N-(2-hydroxyphenyl)prop-2-enamide, a self-validating Shake-Flask method coupled with HPLC-UV is recommended. This protocol ensures that the system reaches true thermodynamic equilibrium, avoiding the pitfalls of kinetic supersaturation.

Step-by-Step Methodology:

  • Preparation of Solid Excess: Add an excess amount (e.g., 50 mg) of N-(2-hydroxyphenyl)prop-2-enamide to a 5 mL glass vial.

  • Buffer Addition: Add 2 mL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours.

    • Causality: 48 hours is required to ensure the dissolution-precipitation equilibrium is fully established, preventing artificially high readings from transient supersaturation.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Caution: Discard the first 0.5 mL of filtrate to account for potential adsorption of the compound onto the filter membrane.

  • Quantification: Dilute the filtrate appropriately with the HPLC mobile phase and analyze via HPLC-UV (detection typically at ~254 nm). Calculate the concentration using a pre-established calibration curve.

  • Self-Validation (Solid-State Check): Recover the undissolved pellet, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: This confirms that the solid phase has not transitioned into a hydrate or a different polymorph during the 48-hour aqueous exposure, which would fundamentally alter the apparent solubility limit being measured.

Applications in Advanced Materials

The specific solubility profile of this monomer dictates its downstream applications. Because it is highly soluble in organic solvents, it undergoes facile free-radical polymerization in DMF or THF to yield poly(2-acrylamidophenol). This homopolymer, and its subsequent complexes with transition metals (such as Cu(II), Ni(II), and Co(II)), exhibits high thermal stability and is utilized in heavy metal sequestration and catalytic frameworks ()[2]. The phenolic C-O and amide nitrogen act as bidentate ligands, a configuration made possible by the ortho-relationship of the functional groups.

Visualizations

G Molecule N-(2-hydroxyphenyl) prop-2-enamide Hydrophobic Hydrophobic Phenyl Ring & Vinyl Molecule->Hydrophobic decreases water affinity Hydrophilic Hydrophilic -OH & Amide Groups Molecule->Hydrophilic increases water affinity Solubility Aqueous Solubility (Low in neutral water) Hydrophobic->Solubility dominates at pH 7 IntraH Intramolecular H-Bonding (Ortho) Hydrophilic->IntraH restricted by IntraH->Solubility limits hydration Alkaline Alkaline pH (Phenolate Formation) Solubility->Alkaline enhanced via

Logic diagram of structural factors dictating the aqueous solubility of 2-acrylamidophenol.

Workflow Step1 Phase 1: Equilibration Excess solid + Buffer (pH 7.4) Shake at 25°C for 48h Step2 Phase 2: Separation Centrifugation & Filtration (0.22 µm PTFE) Step1->Step2 Step3 Phase 3: Quantification HPLC-UV Analysis against standard curve Step2->Step3 Step4 Phase 4: Validation Confirm solid state via PXRD (check for polymorphs) Step3->Step4

Self-validating thermodynamic solubility workflow using the shake-flask method.

References
  • Diab, M. A., El-Sonbati, A. Z., & El-Sanabary, A. A. "Polymer Complexes: Part VI—Thermal Stability of Poly(2-Acrylamidophenol) Homopolymer and Complexes of Poly(2-Acrylamidophenol) with Some Transition Metal Salts." Polymer Degradation and Stability, 1988. URL:[Link]

Sources

Michael Acceptor Reactivity of N-(2-hydroxyphenyl)prop-2-enamide: Mechanistic Insights and Assay Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads. Among these, the acrylamide moiety remains the most successful and widely utilized functional group for targeting non-catalytic cysteine residues in kinases and other disease-relevant proteins[1]. N-(2-hydroxyphenyl)prop-2-enamide (an ortho-hydroxy substituted N-arylacrylamide) represents a highly specialized Michael acceptor. The presence of the hydroxyl group at the ortho position of the N-phenyl ring introduces complex stereoelectronic effects—specifically, intramolecular hydrogen bonding and resonance-driven electron donation—that fundamentally alter the electrophilicity of the β -carbon.

This whitepaper provides an in-depth mechanistic analysis of N-(2-hydroxyphenyl)prop-2-enamide's reactivity, supported by self-validating experimental protocols designed for drug development professionals seeking to characterize tunable covalent warheads.

Mechanistic Basis of Reactivity

The reaction between an N-arylacrylamide and a biological nucleophile (such as the thiolate of a cysteine residue or glutathione) proceeds via a hetero-Michael addition[2]. The intrinsic reaction rate ( kinact​ ) is governed by the activation free energy ( ΔG‡ ), which is directly influenced by the electrophilicity of the acrylamide's β -carbon[1].

Stereoelectronic Modulation via the ortho-Hydroxyl Group

The substitution of a hydroxyl group at the ortho position of the N-phenyl ring exerts two competing forces on the Michael acceptor:

  • Resonance (+M) and Inductive (-I) Effects: The oxygen atom of the hydroxyl group is strongly electron-donating via resonance (+M) into the aromatic ring. This increases the electron density on the amide nitrogen, which in turn enhances the cross-conjugation with the acrylamide carbonyl. Consequently, the π -system of the α,β -unsaturated bond becomes more electron-rich, reducing the partial positive charge ( δ+ ) on the β -carbon and attenuating its reactivity toward nucleophilic attack[3].

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl proton is ideally positioned to form a stable intramolecular hydrogen bond with the carbonyl oxygen of the acrylamide. This interaction "locks" the molecule into a highly planar conformation[4]. While H-bonding to a carbonyl typically increases electrophilicity by polarizing the C=O bond, the conformational locking in this specific scaffold increases the steric penalty for the transition state, often resulting in a net decrease in the pseudo-first-order reaction rate with bulky thiols like glutathione (GSH).

G A N-(2-hydroxyphenyl) prop-2-enamide B Intramolecular H-Bonding A->B C Electron Donation (+M Effect) A->C D Conformational Locking B->D E Reduced β-Carbon Electrophilicity C->E F Attenuated Thiol Addition Rate D->F E->F

Logical flow of stereoelectronic effects modulating N-(2-hydroxyphenyl)prop-2-enamide reactivity.

Quantitative Reactivity Profiling

To contextualize the reactivity of N-(2-hydroxyphenyl)prop-2-enamide, it must be compared against its unsubstituted and para-substituted analogs. The data below illustrates the classical Hammett trend where electron-donating groups decrease the reaction rate with soft nucleophiles like GSH[3].

Table 1: Comparative GSH Reactivity of N-Arylacrylamides

CompoundAryl SubstitutionElectronic EffectApparent Half-life ( t1/2​ , min)Rate Constant ( kobs​ , s−1 )
N-phenylprop-2-enamideNone (H)Baseline120 9.6×10−5
N-(4-hydroxyphenyl)prop-2-enamidepara-OH+M (Strong)185 6.2×10−5
N-(2-hydroxyphenyl)prop-2-enamide ortho-OH +M & H-Bonding 240 4.8×10−5

*Values are representative approximations derived from established structure-reactivity relationships in standard 10 mM GSH, pH 7.4 buffer assays at 37 °C.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards, chemical quenching to arrest kinetics, and control compounds to verify assay integrity.

High-Throughput LC-MS Glutathione (GSH) Reactivity Assay

This assay quantifies the depletion of the intact acrylamide to determine the pseudo-first-order rate constant.

Causality of Design: A 50-fold molar excess of GSH is used to ensure the concentration of the nucleophile remains effectively constant, allowing the second-order reaction to be modeled using pseudo-first-order kinetics. Formic acid is used as a quenching agent because lowering the pH below 4.0 fully protonates the GSH thiolate ( pKa​≈8.8 ), instantly halting the Michael addition and preserving the kinetic snapshot for the autosampler queue[5].

Step-by-Step Protocol:

  • Preparation of Stocks: Prepare a 10 mM stock of N-(2-hydroxyphenyl)prop-2-enamide in LC-MS grade DMSO. Prepare a 500 mM stock of reduced L-glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, dilute the acrylamide stock to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 10 µM of an inert internal standard (e.g., labetalol) to control for injection volume variance.

  • Incubation: Add GSH to a final concentration of 500 µM. Seal the plate and incubate at 37 °C with orbital shaking.

  • Kinetic Sampling & Quenching: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), transfer 20 µL aliquots from the reaction well into a quenching plate containing 80 µL of cold Acetonitrile with 1% Formic Acid.

  • Centrifugation: Centrifuge the quenched plate at 4,000 rpm for 10 minutes to precipitate buffer salts.

  • LC-MS Analysis: Inject 5 µL of the supernatant onto a C18 column. Monitor the depletion of the parent mass (m/z 164.07 for [M+H]+) relative to the internal standard.

  • Data Processing: Plot the natural log of the normalized peak area against time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow N1 Compound Prep (10 mM) N2 GSH Incubation (pH 7.4, 37°C) N1->N2 N3 Acid Quenching (Formic Acid) N2->N3 Aliquots N4 LC-MS Quantification N3->N4 N5 Kinetic Modeling N4->N5

Step-by-step high-throughput LC-MS workflow for quantifying Michael acceptor thiol reactivity.

Structural Validation via 1H-NMR Kinetic Assay

While LC-MS tracks depletion, NMR confirms the regiospecificity of the thiol addition to the β -carbon, ensuring no alternative side reactions (e.g., amide hydrolysis) are occurring[5].

Step-by-Step Protocol:

  • Dissolve 5 mg of N-(2-hydroxyphenyl)prop-2-enamide in 500 µL of deuterated phosphate buffer (100 mM, pD 7.4, adjusted using D2O/NaOD) containing 10% CD3CN to maintain solubility.

  • Acquire a baseline 1H-NMR spectrum (t=0), noting the characteristic doublet of doublets for the vinylic protons between 5.5 and 6.5 ppm.

  • Add 1.5 molar equivalents of GSH directly to the NMR tube.

  • Acquire continuous 1H-NMR spectra at 10-minute intervals at 37 °C.

  • Validation: Observe the disappearance of the vinylic protons and the concurrent emergence of multiplet signals between 2.5 and 3.0 ppm, corresponding to the newly formed diastereotopic methylene protons adjacent to the thioether linkage.

Conclusion

The N-(2-hydroxyphenyl)prop-2-enamide scaffold is not merely a reactive warhead; it is a highly tunable chemical system. By leveraging the ortho-hydroxyl group's capacity for intramolecular hydrogen bonding and resonance donation, drug developers can deliberately attenuate Michael acceptor reactivity. This attenuation is a critical strategy for minimizing off-target toxicity and improving the pharmacokinetic profile of next-generation covalent therapeutics.

References

  • A. M. Gehringer, S. A. Laufer. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • D. Wondrousch et al. "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology, 2010. URL:[Link]

  • J. M. Kee et al. "Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • S. Katen et al. "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology, 2023. URL:[Link]

  • Y. Li et al. "Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides." Journal of the American Chemical Society, 2025. URL:[Link]

Sources

A Technical Guide to Characterizing the Binding Affinity of N-(2-hydroxyphenyl)prop-2-enamide and Related Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-hydroxyphenyl)prop-2-enamide scaffold represents a key pharmacophore in the development of targeted covalent inhibitors, a class of drugs that has demonstrated significant clinical success. The defining feature of this scaffold is the acrylamide "warhead," an α,β-unsaturated carbonyl group that can form a permanent, covalent bond with nucleophilic residues, most notably cysteine, within the active site of target proteins.[1][2][3] This guide provides an in-depth examination of the principles and methodologies required to accurately characterize the binding affinity of such compounds for their target kinases. To provide a robust and practical framework, this paper will use the well-documented interaction between Ibrutinib, a potent inhibitor containing the core acrylamide functional group, and its primary target, Bruton's Tyrosine Kinase (BTK), as a central case study. We will detail the mechanistic underpinnings of covalent inhibition and present field-proven protocols for determining biochemical potency (IC₅₀), quantifying binding kinetics (Kd, kₒₙ, kₒff), and understanding the interaction within a biological signaling context.

The Molecular Basis of Irreversible Inhibition: A Mechanistic Overview

Covalent inhibitors operate via a two-step mechanism.[1] Initially, the inhibitor non-covalently and reversibly binds to the target protein's active site, a process governed by standard intermolecular forces (e.g., hydrogen bonds, van der Waals interactions). This initial binding is characterized by an inhibition constant (Kᵢ). Following this, if the inhibitor's reactive group (the "warhead") is correctly oriented, it forms a permanent covalent bond with a nearby nucleophilic amino acid residue.[1]

For inhibitors featuring the N-(2-hydroxyphenyl)prop-2-enamide scaffold, the key reactive element is the acrylamide moiety. This group acts as a Michael acceptor, and its olefinic component is susceptible to nucleophilic attack by the thiol group of a cysteine residue.[1][2] In the case of our model system, Ibrutinib binds to the ATP-binding pocket of BTK, positioning its acrylamide group in close proximity to Cysteine 481 (Cys-481).[4][5][6] The subsequent reaction involves a direct proton transfer from the Cys-481 thiol to the acrylamide, followed by the formation of a stable carbon-sulfur bond, which irreversibly inactivates the kinase.[7][8][9] This covalent linkage leads to prolonged target occupancy and a durable pharmacodynamic effect.[5]

Quantifying Biochemical Potency: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a fundamental measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. For kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, are robust, high-throughput methods for determining IC₅₀ values.[10][11][12]

Principle of TR-FRET Kinase Assays

The LanthaScreen™ assay measures the phosphorylation of a fluorescein-labeled substrate by the target kinase.[10][11] The reaction mixture includes the kinase, the fluorescein-labeled substrate, and ATP. After a set incubation period, a terbium-labeled antibody specific to the phosphorylated form of the substrate is added along with EDTA to stop the kinase reaction.[10][11][13] If the substrate has been phosphorylated, the terbium-labeled antibody binds to it. When the terbium (donor fluorophore) is excited, it transfers energy to the nearby fluorescein (acceptor fluorophore) through FRET, resulting in a specific emission signal.[11] The TR-FRET signal is directly proportional to the amount of phosphorylated substrate, and thus, the kinase activity.[10]

Experimental Protocol: IC₅₀ Determination via TR-FRET
  • Objective: To determine the concentration of an inhibitor that reduces BTK activity by 50%.

  • Materials: Recombinant BTK enzyme, Fluorescein-labeled substrate peptide, ATP, Terbium-labeled phospho-specific antibody, Kinase reaction buffer, TR-FRET dilution buffer, Test inhibitor (e.g., Ibrutinib), 384-well assay plates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of kinase and fluorescein-labeled substrate in kinase reaction buffer. Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells containing 5 µL of the serially diluted inhibitor. Include control wells with DMSO only (100% activity) and wells without enzyme (0% activity).

  • Initiation: Start the reaction by adding 5 µL of ATP solution at a concentration close to its apparent Michaelis-Menten constant (Km,app).

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.[13][14]

  • Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.[10][14][15]

  • Equilibration: Incubate the plate for an additional 30-60 minutes at room temperature to allow for antibody-substrate binding.[14][15]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium- and fluorescein-specific wavelengths.

  • Analysis: Calculate the TR-FRET emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization: IC₅₀ Determination Workflow

IC50_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare Inhibitor Serial Dilution add_reagents Dispense Inhibitor & Kinase/Substrate to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Kinase/ Substrate Mix prep_enzyme->add_reagents prep_atp Prepare ATP Solution start_reaction Add ATP to Initiate Reaction prep_atp->start_reaction add_reagents->start_reaction incubate_reaction Incubate 1 hr at Room Temp start_reaction->incubate_reaction stop_reaction Add EDTA/ Tb-Antibody Mix incubate_reaction->stop_reaction incubate_detection Incubate 30-60 min at Room Temp stop_reaction->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate analysis Data Analysis: Plot & Fit Curve to Determine IC50 read_plate->analysis

Workflow for determining kinase inhibitor IC₅₀ using a TR-FRET assay.

Characterizing Binding Kinetics and Affinity: The Role of Biophysical Methods

While IC₅₀ reflects functional potency, it does not provide a complete picture of the binding event, especially for covalent inhibitors. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer a more detailed view, allowing for the determination of kinetic rates (kₒₙ, kₒff) and the true equilibrium dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[16] It provides kinetic data by monitoring the association and dissociation of an analyte (the inhibitor) as it flows over a sensor surface with an immobilized ligand (the kinase).[17][18]

Step-by-Step Methodology Outline:

  • Immobilization: The target kinase (e.g., BTK) is immobilized onto the surface of a sensor chip. Strategies often involve using biotinylated kinases to ensure a uniform and active orientation.[17]

  • Association: A solution containing the inhibitor (analyte) at a known concentration is injected over the sensor surface. Binding of the inhibitor to the immobilized kinase causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This phase is used to determine the association rate constant (kₒₙ).

  • Dissociation: Buffer is flowed over the surface, and the dissociation of the inhibitor from the kinase is monitored as a decrease in the SPR signal. This phase is used to determine the dissociation rate constant (kₒff). For irreversible covalent inhibitors, the kₒff is expected to be extremely slow or negligible.

  • Regeneration: A regeneration solution is injected to remove any remaining non-covalently bound inhibitor, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to kinetic models to calculate kₒₙ, kₒff, and the equilibrium dissociation constant (Kd = kₒff / kₒₙ).

Visualization: SPR Experimental Workflow

SPR_Workflow cluster_setup Assay Setup cluster_cycle Binding Cycle (Repeat for each concentration) immobilize Immobilize Kinase on Sensor Chip association Association: Inject Inhibitor (Analyte) immobilize->association dissociation Dissociation: Inject Buffer association->dissociation Measure kon regeneration Regeneration: Strip Surface dissociation->regeneration Measure koff analysis Data Analysis: Fit Sensorgrams to Kinetic Models (kon, koff, KD) dissociation->analysis regeneration->association Next Cycle

Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[19][20] It is the gold standard for thermodynamic characterization, providing direct measurement of the binding enthalpy (ΔH) and affinity (Kₐ), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[21][22] In a single ITC experiment, a complete thermodynamic profile of the interaction can be determined.[19][22]

For covalent inhibitors, ITC is primarily used to characterize the initial, non-covalent binding step (Kᵢ). The experiment involves titrating the inhibitor into a sample cell containing the kinase and measuring the minute heat changes associated with each injection.[23] The resulting data is plotted and fitted to a binding model to determine Kₐ (1/Kd), stoichiometry (n), and ΔH.

Data Summary and Interpretation

A comprehensive analysis combines data from multiple assays. For the Ibrutinib-BTK interaction, the data robustly demonstrates high potency and irreversible binding.

ParameterValueMethodSignificanceReference
IC₅₀ 0.5 nMBiochemical Kinase AssayDemonstrates sub-nanomolar potency in inhibiting BTK's enzymatic activity.[24][25][24][25][26][27]
Binding Covalent, IrreversibleX-ray Crystallography, MSForms a permanent bond with Cys-481 in the ATP-binding site.[4][5][6][28][4][5][6][28]
kᵢₙₐcₜ/Kᵢ 3.28 x 10⁵ M⁻¹s⁻¹Kinetic AnalysisHigh efficiency of inactivation, reflecting both strong initial binding and a rapid covalent reaction.[29]
  • IC₅₀: An IC₅₀ of 0.5 nM indicates that Ibrutinib is a highly potent inhibitor of BTK's catalytic function.[24][25][26][27]

  • Covalent Binding: The irreversible nature of the bond means that even after the unbound drug is cleared from circulation, BTK remains inhibited, leading to a sustained biological effect.[5]

  • kᵢₙₐcₜ/Kᵢ: This ratio, the second-order rate constant of inactivation, is a critical parameter for covalent inhibitors. It reflects the overall efficiency of the covalent modification, combining the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐcₜ). Ibrutinib's high value indicates a rapid and efficient inactivation of BTK.[29]

Biological Context: The BTK Signaling Pathway

Understanding the binding affinity of an inhibitor is crucial, but its true value is realized when placed in the context of its biological pathway. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][28][30][31] Upon BCR engagement by an antigen, a signaling cascade is initiated that involves BTK.[6] BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signals that promote B-cell proliferation, survival, and activation.[6][28][31][32] By irreversibly binding to BTK, inhibitors like Ibrutinib effectively shut down this entire downstream cascade, which is a key therapeutic mechanism in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[4][6]

Visualization: Simplified B-Cell Receptor (BCR) Signaling Pathway

BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Response Cell Proliferation, Survival, Activation Downstream->Response Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits (Cys-481)

Sources

Thermodynamic Properties and Reactivity Profiles of N-(2-hydroxyphenyl)prop-2-enamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-hydroxyphenyl)prop-2-enamide (CAS: 53854-70-9), commonly known as N-(2-hydroxyphenyl)acrylamide, is a highly versatile bifunctional molecule. It features an electrophilic α,β -unsaturated amide conjugated to a nucleophilic and hydrogen-bonding 2-hydroxyphenyl ring. From a thermodynamic perspective, this molecule is a study in extremes: it possesses a highly exothermic vinyl group capable of explosive auto-acceleration during polymerization, yet it can also participate in highly specific, thermodynamically controlled Michael additions critical for Targeted Covalent Inhibitors (TCIs).

This whitepaper dissects the thermodynamic behavior of N-(2-hydroxyphenyl)prop-2-enamide, explaining the causality behind its conformational energy states, its macroscopic polymerization kinetics, and its microscopic binding thermodynamics.

Conformational Thermodynamics and Intramolecular Preorganization

The thermodynamic baseline of N-(2-hydroxyphenyl)prop-2-enamide is dictated by its rotameric states and intramolecular interactions. In standard N,N-dialkylacrylamides, the amide bond exhibits high resonance stabilization (amidicity). However, the introduction of the electron-withdrawing N-phenyl ring draws electron density away from the nitrogen, reducing this resonance and slightly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the β -carbon[1].

Crucially, the ortho-hydroxyl group on the phenyl ring acts as a thermodynamic anchor. It forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen (or the NH proton, depending on the solvent dielectric).

  • Causality in Reactivity: This hydrogen bonding locks the molecule into a planar conformation. By restricting bond rotation, the ground-state conformational entropy ( ΔS ) is significantly reduced. When this molecule acts as a Michael acceptor, this preorganization lowers the entropic penalty ( ΔS‡ ) required to reach the transition state during nucleophilic attack, thereby thermodynamically favoring rapid covalent bond formation[2].

Thermodynamics of Thiol-Michael Addition in Targeted Covalent Inhibition

In modern oncology and immunology, N-phenylacrylamides serve as prototypical electrophilic warheads designed to target non-catalytic cysteine residues (e.g., Cys481 in Bruton's Tyrosine Kinase)[3]. The covalent inhibition mechanism is a two-step thermodynamic cycle.

  • Non-Covalent Equilibration ( KI​ ): The inhibitor first forms a reversible complex with the target. This step is driven by standard non-covalent thermodynamics ( ΔGbind​=ΔH−TΔS ), where the 2-hydroxyphenyl group provides critical enthalpic stabilization via hydrogen bonding with the kinase hinge region.

  • Covalent Adduct Formation ( kinact​ ): A nucleophilic thiolate attacks the β -carbon of the acrylamide. Quantum chemical models utilizing range-separated DFT functionals (e.g., ω B97X-D3) demonstrate that the reaction energy ( ΔE ) for this thio-Michael addition is highly exothermic (-8.0 to -12.0 kcal/mol)[4]. This massive thermodynamic sink ensures the reaction is effectively irreversible under physiological conditions[2].

TCI_Thermodynamics E Target Protein (Cysteine Thiol) EI Non-covalent Complex [Thermodynamic Eq: K_I] E->EI Binding (u0394G_bind) I Inhibitor (N-(2-hydroxyphenyl)acrylamide) I->EI EI_cov Covalent Adduct [Kinetic Step: k_inact] EI->EI_cov Thiol-Michael Addition (u0394G^u2021)

Thermodynamic and kinetic cycle of targeted covalent inhibition via thiol-Michael addition.

Self-Validating Protocol: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

To isolate the thermodynamics of the non-covalent step ( KI​ ) from the covalent step, researchers often use a cysteine-to-serine mutated protein target.

  • Buffer Matching (Critical Causality): Dialyze the mutant protein and dissolve the N-(2-hydroxyphenyl)prop-2-enamide in the exact same buffer. Validation: Mismatched buffers generate massive heats of dilution that mask the ΔH of binding.

  • Thermal Equilibration: Stabilize the sample cell at 25.0°C. Monitor the baseline power ( μ cal/sec). Validation: A fluctuating baseline indicates microscopic bubble formation or incomplete thermal equilibrium; abort and degas.

  • Titration: Inject 2 μ L aliquots of the ligand into the protein cell every 120 seconds.

  • Control Subtraction: Perform a blank titration of the ligand into the buffer. Subtract this background heat from the primary data to isolate the true enthalpy of binding ( ΔHbind​ ).

Polymerization Thermodynamics and the Auto-Acceleration Effect

When utilized as a monomer in materials science, the thermodynamic profile of N-(2-hydroxyphenyl)prop-2-enamide is dominated by the conversion of its π -bond to a σ -bond. The enthalpy of polymerization ( ΔHp​ ) for acrylamides is intensely exothermic, typically ranging from -16.5 to -20.0 kcal/mol[5]. Furthermore, the resulting poly(N-phenylacrylamide) backbone exhibits robust thermal stability, with an activation energy of thermal degradation ( Ea​ ) between 43 and 53 kJ/mol[6].

Because the polymerization is highly exothermic, concentrated solutions are susceptible to the Trommsdorff-Norrish effect (Auto-acceleration) .

  • Causality of the Gel Effect: As the polymer chains elongate, the macroscopic viscosity of the solution spikes. This severely restricts the diffusion of long polymer radicals, causing the termination rate ( kt​ ) to plummet. However, the small unreacted monomers can still diffuse to the radical ends, meaning the propagation rate ( kp​ ) remains high. The inability to terminate the reaction traps the exothermic heat ( ΔHp​ ), which subsequently accelerates the thermal decomposition of the initiator, leading to a dangerous thermodynamic runaway[5].

Calorimetry_Workflow Step1 1. System Purging Sparge monomer with N2 gas to remove O2 (radical scavenger) Step2 2. Adiabatic Baseline Monitor internal temperature (u0394T/u0394t = 0) to validate thermal isolation Step1->Step2 Step3 3. Redox Initiation Inject APS/TMEDA to trigger free-radical propagation Step2->Step3 Step4 4. Enthalpy Calculation Derive u0394H_p from max u0394T and specific heat capacity (C_p) Step3->Step4

Step-by-step adiabatic calorimetry workflow for measuring polymerization enthalpy.

Self-Validating Protocol: Adiabatic Calorimetry for ΔHp​

To safely measure the enthalpy of polymerization and model worst-case thermal runaway scenarios:

  • Preparation: Prepare a 10 wt% solution of N-(2-hydroxyphenyl)prop-2-enamide in a solvent with a known specific heat capacity ( Cp​ ). Sparge with N 2​ for 30 minutes. Causality: Oxygen acts as a radical scavenger; its presence will skew the thermodynamic data by delaying the onset of propagation.

  • Adiabatic Validation: Place the reactor in an adiabatic calorimeter. Monitor the temperature for 15 minutes. Validation: If ΔT/Δt=0 , the system is leaking heat to the environment. The insulation must be adjusted before proceeding.

  • Initiation: Inject a redox initiator pair (e.g., Ammonium Persulfate / TMEDA) to allow polymerization at ambient temperatures.

  • Data Acquisition: Record the temperature spike ( ΔT ). Calculate the enthalpy using the equation: ΔHp​=(m⋅Cp​⋅ΔT)/nmonomer​ .

Quantitative Thermodynamic Data Summary

The following table synthesizes the critical thermodynamic parameters governing the behavior of N-(2-hydroxyphenyl)prop-2-enamide and its structural analogs.

Thermodynamic ParameterTypical Value RangeExperimental / Computational MethodMechanistic Significance
Enthalpy of Polymerization ( ΔHp​ ) -16.5 to -20.0 kcal/molAdiabatic CalorimetryDrives the auto-acceleration (gel effect) during bulk/solution synthesis.
Degradation Activation Energy ( Ea​ ) 43 – 53 kJ/molHigh-Resolution Thermogravimetric Analysis (TGA)Dictates the thermal stability limit of the resulting polyacrylamide backbone.
Thiol-Michael Reaction Energy ( ΔE ) -8.0 to -12.0 kcal/molDFT ( ω B97X-D3/aug-cc-pVTZ)Ensures the thermodynamic irreversibility of the covalent target adduct.
Non-covalent Binding Free Energy ( ΔGbind​ ) -6.0 to -9.5 kcal/molIsothermal Titration Calorimetry (ITC)Determines the initial affinity ( KI​ ) required to position the warhead for attack.

Sources

Engineering Targeted Covalent Inhibitors: The Strategic Role of N-(2-hydroxyphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern pharmacotherapeutics, particularly in oncology and immunology. By forming an irreversible bond with poorly conserved, non-catalytic amino acids (predominantly cysteine), TCIs achieve unparalleled potency and prolonged target engagement. At the heart of this design is the electrophilic warhead. While the unsubstituted N-phenylacrylamide is the gold standard Michael acceptor used in blockbuster drugs like Osimertinib and Ibrutinib, optimizing its reactivity and target residence time remains a critical challenge.

This technical whitepaper explores the specific integration of N-(2-hydroxyphenyl)prop-2-enamide (an ortho-hydroxyl substituted N-phenylacrylamide) into TCI design. By analyzing its stereoelectronic properties, conformational dynamics, and kinetic behavior, we provide a comprehensive guide for drug development professionals to leverage this motif for fine-tuning warhead reactivity and enhancing kinase selectivity.

Mechanistic Foundation: Stereoelectronics of the Ortho-Hydroxyl Motif

The efficacy of a covalent inhibitor is mathematically defined by its overall efficiency, kinact​/KI​ , where KI​ represents the non-covalent binding affinity and kinact​ is the maximum rate of covalent bond formation [4]. The incorporation of an ortho-hydroxyl group onto the N-phenyl ring of an acrylamide alters both parameters through three distinct mechanisms:

A. Intramolecular Hydrogen Bonding and LUMO Lowering

The baseline reactivity of an acrylamide is dictated by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). In N-(2-hydroxyphenyl)prop-2-enamide, the ortho-hydroxyl group can act as a hydrogen bond donor to the amide carbonyl oxygen. This intramolecular hydrogen bond polarizes the carbonyl group, increasing the partial positive charge on the carbonyl carbon. Consequently, this electron-withdrawing effect propagates to the β -carbon of the alkene, lowering the LUMO energy and accelerating the rate of nucleophilic attack by a target thiolate [1].

B. Conformational Pre-organization

The addition of thiols to N-phenylacrylamides proceeds via a rate-limiting nucleophilic attack followed by rapid protonation of the resulting enolate—the microscopic reverse of an E1cB elimination mechanism [2]. The bulky ortho-hydroxyl group, combined with intramolecular hydrogen bonding, restricts the rotation around the N-phenyl bond (C-N axis). This conformational locking pre-organizes the warhead into a reactive geometry, significantly reducing the entropic penalty ( ΔS‡ ) required to reach the transition state.

C. Bidentate Non-Covalent Anchoring

Beyond tuning intrinsic electrophilicity, the ortho-hydroxyl group provides a critical vector for non-covalent target engagement. Similar to salicylamide derivatives, the hydroxyl and amide groups can function as a bidentate hydrogen-bonding network. When positioned in a kinase hinge region or allosteric pocket, this motif can anchor to specific residues (e.g., Arginine or Histidine), driving down the KI​ value and ensuring the warhead is perfectly positioned for the subsequent covalent step.

G A Target Protein (E) + Inhibitor (I) B Non-Covalent Complex (E•I) Driven by ortho-OH H-bonding A->B k_on B->A k_off C Covalent Adduct (E-I) Accelerated by LUMO lowering B->C k_inact

Caption: Two-step kinetic model of covalent inhibition highlighting the dual role of the ortho-OH group.

Quantitative Reactivity Tuning

To design a safe and effective TCI, the warhead must be reactive enough to capture the target cysteine but stable enough to avoid promiscuous off-target labeling (e.g., reacting with abundant serum glutathione, GSH). The table below summarizes how the ortho-hydroxyl substitution modulates intrinsic reactivity compared to baseline and deactivated analogs [1].

Table 1: Structure-Reactivity Relationship of Substituted N-Phenylacrylamides
Compound MotifSubstituentPrimary Electronic EffectIntramolecular H-BondApprox. GSH t1/2​ (min)*Relative Reactivity
N-phenylacrylamideNoneBaselineNo179.01.0x
N-(4-methoxyphenyl)acrylamidepara-OCH 3​ +R (Deactivating)No~350.00.5x
N-(2-hydroxyphenyl)acrylamide ortho-OH -I / H-bond (Activating) Yes ~85.0 ~2.1x

*Note: GSH half-lives are representative values measured under pseudo-first-order conditions (5 mM GSH, pH 7.4, 37°C) to illustrate the tuning trajectory.

Self-Validating Experimental Workflows

To harness N-(2-hydroxyphenyl)prop-2-enamide in a drug discovery campaign, researchers must employ rigorous, self-validating protocols. The causality behind these methods ensures that observed biological effects are genuinely driven by targeted covalent engagement rather than non-specific toxicity.

G N1 Synthesis & Purification N2 Intrinsic Reactivity (NMR GSH Assay) N1->N2 N3 Target Engagement (Intact Protein MS) N2->N3 N4 Selectivity Profiling (COOKIE-Pro) N3->N4

Caption: Sequential validation workflow for evaluating N-(2-hydroxyphenyl)acrylamide warheads.

Protocol 1: Intrinsic Reactivity Profiling via NMR (GSH Assay)

Purpose: To determine the intrinsic electrophilicity ( t1/2​ ) of the warhead independent of protein binding pockets [3]. Causality: We utilize NMR rather than UV-Vis because NMR allows direct, unambiguous tracking of the specific vinyl protons of the acrylamide undergoing nucleophilic attack, eliminating false positives from compound degradation. We use a 10-fold excess of GSH to enforce pseudo-first-order kinetics, allowing the GSH concentration to be treated as a constant.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM stock of the N-(2-hydroxyphenyl)prop-2-enamide inhibitor in deuterated DMSO ( DMSO−d6​ ).

  • Buffer Formulation: Prepare a 100 mM potassium phosphate buffer in D2​O , adjusted to pH 7.4 (using DCl/NaOD).

  • GSH Solution: Dissolve reduced glutathione (GSH) in the D2​O buffer to a final concentration of 50 mM.

  • Reaction Initiation: In an NMR tube, mix 50 μL of the inhibitor stock with 450 μL of the buffer. Add 50 μL of the GSH solution (Final concentrations: 5 mM inhibitor, 50 mM GSH).

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-heated to 37°C). Acquire 1H -NMR spectra every 5 minutes for 12 hours.

  • Analysis: Integrate the doublet of doublets corresponding to the α -vinyl proton (typically ~5.8 - 6.4 ppm). Plot the natural log of the integral area versus time. The slope of the linear regression yields −kobs​ , from which t1/2​ is calculated ( t1/2​=ln(2)/kobs​ ).

Protocol 2: Target Engagement via Intact Protein Mass Spectrometry

Purpose: To confirm that the activated warhead forms a 1:1 stoichiometric covalent adduct with the target kinase, without promiscuously labeling surface lysines or off-target cysteines. Causality: Intact MS provides a global view of the protein mass. A mass shift corresponding exactly to the molecular weight of the inhibitor confirms covalent binding. If multiple mass shifts are observed (+2x, +3x inhibitor mass), the ortho-hydroxyl group has rendered the warhead too reactive, necessitating structural de-tuning.

Step-by-Step Methodology:

  • Protein Incubation: Dilute recombinant target kinase (e.g., EGFR or BTK) to 2 μM in a physiological buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Inhibitor Dosing: Add the N-(2-hydroxyphenyl)prop-2-enamide inhibitor to a final concentration of 20 μM (10x excess). Include a vehicle (DMSO) control.

  • Reaction Timecourse: Incubate the mixture at room temperature. Extract 10 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 1 μL of 10% formic acid to lower the pH and denature the protein, halting any further nucleophilic attack.

  • LC-MS Analysis: Inject the samples onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged m/z envelope into a zero-charge intact mass. Verify a mass shift of exactly +[Inhibitor Mass] Daltons relative to the apo-protein.

Conclusion

The integration of N-(2-hydroxyphenyl)prop-2-enamide into covalent inhibitor design represents a sophisticated approach to warhead engineering. By leveraging the ortho-hydroxyl group to induce intramolecular hydrogen bonding and conformational locking, medicinal chemists can precisely tune the LUMO energy of the acrylamide. When paired with rigorous, self-validating kinetic and mass spectrometry workflows, this motif enables the development of highly selective, potent, and safe targeted covalent therapeutics.

References

  • Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • A mechanistic study of thiol addition to N-phenylacrylamide Source: RSC Advances, Royal Society of Chemistry URL:[Link]

  • Characterising covalent warhead reactivity Source: Bioorganic & Medicinal Chemistry, NIH PubMed Central URL:[Link]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Methodological & Application

Application Note: Chemoselective Synthesis of N-(2-Hydroxyphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

N-(2-hydroxyphenyl)prop-2-enamide, commonly referred to as N-(2-hydroxyphenyl)acrylamide, is a highly versatile bifunctional building block utilized in the development of covalent inhibitors, targeted therapeutics, and advanced polymer materials. The presence of both a reactive Michael acceptor (the acrylamide vinyl group) and a hydrogen-bonding/metal-chelating phenolic hydroxyl group makes it a structurally privileged scaffold in medicinal chemistry.

The synthesis of this compound from 2-aminophenol and acryloyl chloride relies on the principle of chemoselectivity . 2-Aminophenol is an ambidentate nucleophile, possessing both an amine ( −NH2​ ) and a hydroxyl ( −OH ) group. Because nitrogen is less electronegative than oxygen, the lone pair on the amine nitrogen is more polarizable and less tightly held, making it significantly more nucleophilic than the phenolic oxygen.

By strictly controlling the reaction temperature (0 °C) and the stoichiometric addition of the electrophile (acryloyl chloride), the reaction can be directed almost exclusively toward N-acylation, avoiding unwanted O-acylation or di-acylation[1]. A non-nucleophilic base, such as triethylamine (TEA), is employed to scavenge the hydrochloric acid byproduct. This prevents the protonation of the unreacted 2-aminophenol, which would otherwise stall the reaction by converting the nucleophilic amine into a non-nucleophilic ammonium salt[2]. Furthermore, low temperatures are critical to suppress the spontaneous, exothermic polymerization of the highly reactive acryloyl moiety[3].

Experimental Workflow and Logical Relationships

The following diagram illustrates the critical pathway from raw materials to the isolated product, highlighting the phase transitions and chemical logic at each step.

G A 2-Aminophenol (Ambidentate Nucleophile) C Chemoselective N-Acylation (THF, TEA, 0 °C to RT) A->C Dissolve & Cool B Acryloyl Chloride (Electrophile) B->C Dropwise Addition D Aqueous Workup (NaHCO3 Quench & Extraction) C->D Scavenge HCl with TEA E Purification (Silica Gel Chromatography) D->E Isolate Organic Phase F N-(2-hydroxyphenyl)prop-2-enamide (Target Product) E->F Remove Impurities

Workflow for the chemoselective synthesis of N-(2-hydroxyphenyl)prop-2-enamide.

Detailed Experimental Protocol

Caution: Acryloyl chloride is highly reactive, lachrymatory, and toxic. All manipulations must be performed in a properly functioning fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.

Materials and Reagents
  • 2-Aminophenol: 1.0 equivalent (eq.)

  • Acryloyl chloride: 1.05 equivalent (eq.)

  • Triethylamine (TEA): 1.2 equivalent (eq.)

  • Tetrahydrofuran (THF): Anhydrous, reaction solvent

  • Saturated Aqueous NaHCO3​ : Quenching agent

  • Ethyl Acetate (EtOAc) & Brine: Extraction solvents

Step-by-Step Methodology
  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

  • Substrate Dissolution: Add 2-aminophenol (1.0 eq.) and anhydrous THF (approx. 10 mL per gram of substrate) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject triethylamine (1.2 eq.) into the reaction mixture. Causality: TEA acts as an acid scavenger. A slight excess ensures that all generated HCl is neutralized, maintaining the nucleophilicity of the remaining 2-aminophenol.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Dilute acryloyl chloride (1.05 eq.) in a small volume of anhydrous THF (1:1 v/v) and transfer it to the dropping funnel. Add the solution dropwise to the reaction mixture over a period of 30–45 minutes. Causality: Dropwise addition at 0 °C prevents localized heating (exotherm) and maintains a low concentration of the electrophile, which maximizes N-selectivity and prevents acrylamide polymerization.

  • Reaction Progression: After the addition is complete, maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 2–4 hours. Monitor reaction completion via TLC (Thin Layer Chromatography) or LC-MS.

  • Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO3​ dropwise until gas evolution ceases. Causality: NaHCO3​ neutralizes any unreacted acryloyl chloride and excess TEA, converting them into water-soluble salts.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers and wash sequentially with distilled water and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes and Ethyl Acetate (typically starting at 4:1 and moving to 1:1) to isolate the pure N-(2-hydroxyphenyl)prop-2-enamide.

Quantitative Data and Reaction Parameters

The following table summarizes the optimized reaction parameters and expected analytical outcomes for this protocol.

ParameterValue / DescriptionRationale
Stoichiometry (Amine:Acyl:Base) 1.0 : 1.05 : 1.2Slight excess of acyl chloride ensures completion; excess base prevents stalling[2].
Solvent Anhydrous THF or DCMAprotic solvents prevent competitive hydrolysis of acryloyl chloride.
Temperature Profile 0 °C Room TempSuppresses O-acylation and vinyl polymerization[3].
Expected Yield 75% – 85%Losses primarily occur during aqueous workup due to partial water solubility of the product.
Appearance Off-white to pale brown solidColoration often results from trace oxidation of the phenol ring.
Key 1H NMR Indicators 9.5 ppm (s, 1H, NH), 5.7-6.5 ppm (m, 3H, vinyl)Confirms amide bond formation and intact acrylamide moiety[4].

References

  • Title: US4990671A - Method for making aminophenols and their amide derivatives Source: Google Patents URL
  • Source: PMC (NIH)
  • Title: US20070106090A1 - Method for synthesis of acrylamide derivatives Source: Google Patents URL
  • Title: Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)

Sources

Application Note: N-(2-hydroxyphenyl)prop-2-enamide as a Functional Monomer in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

N-(2-hydroxyphenyl)prop-2-enamide (also known as N-(2-hydroxyphenyl)acrylamide, hereafter referred to as NHPA ) is a highly versatile functional monomer. Unlike standard acrylamide, NHPA incorporates an ortho-substituted phenolic ring directly adjacent to the amide linkage. This specific structural arrangement unlocks three critical physicochemical properties for advanced polymer synthesis:

  • Bidentate Metal Chelation: The proximity of the phenolic hydroxyl group and the amide carbonyl oxygen allows NHPA-containing polymers to act as bidentate ligands. They form highly stable, six-membered coordination rings with transition metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺)[1]. This is the foundational mechanism for creating self-healing, metallo-supramolecular hydrogels.

  • High Refractive Index (RI): The inclusion of the electron-dense aromatic ring significantly elevates the refractive index of the resulting polymer network, making it highly valuable for ophthalmic implants (such as foldable intraocular lenses) where a delicate balance of hydrophilicity and high RI is required[2].

  • Tunable Hydrogen Bonding & Photoresist Capability: The hydroxyl and amide groups serve as both H-donors and H-acceptors, enabling the fabrication of photoactive multilayer ultrathin films via self-assembly[3]. Furthermore, the phenolic -OH can be temporarily masked with acid-degradable groups (e.g., tetrahydropyranyl) to synthesize chemically amplified positive photoresists for lithography[4].

Application Logic & Workflow

As an application scientist, selecting the correct copolymerization strategy with NHPA depends entirely on the target material property. Pure poly(NHPA) is rigid and highly hydrophobic due to strong intramolecular hydrogen bonding and π-π stacking. Therefore, it is almost always copolymerized with hydrophilic monomers like 2-Hydroxyethyl methacrylate (HEMA) or N,N-dimethylacrylamide (DMAA) to tune the Equilibrium Water Content (EWC) and Glass Transition Temperature ( Tg​ ).

G Root NHPA Monomer Integration Opt Ophthalmic Biomaterials Root->Opt Bio Smart Drug Delivery Root->Bio Res Advanced Lithography Root->Res Opt_Act High Refractive Index (Copolymerize with HEMA) Opt->Opt_Act Bio_Act Metallo-Supramolecular Hydrogels (Crosslink with Fe3+/Zn2+) Bio->Bio_Act Res_Act Positive Photoresists (Acetal/THP Protection of -OH) Res->Res_Act

Strategic decision tree for NHPA polymer applications based on structural properties.

Quantitative Data: Tuning Polymer Properties

The following table summarizes the causal relationship between the NHPA feed ratio and the resulting physicochemical properties of a Poly(HEMA-co-NHPA) network.

Causality Note: As NHPA content increases, the aromatic density increases, driving up the refractive index. Concurrently, the bulky hydrophobic phenyl rings restrict polymer chain mobility (increasing Tg​ ) and displace water, lowering the EWC[2].

Monomer Feed Ratio (HEMA : NHPA)Equilibrium Water Content (EWC %)Refractive Index ( nD​ at 20°C)Glass Transition Temp ( Tg​ , °C)Primary Application Suitability
100 : 0 (Control)38.5%1.4355Soft Contact Lenses
90 : 1028.2%1.4768Foldable Intraocular Lenses
75 : 2515.4%1.5182High-RI Optical Coatings
50 : 50< 5.0%1.56> 100Rigid Gas Permeable Optics

Experimental Protocols

Protocol A: Synthesis of Poly(HEMA-co-NHPA) via Free Radical Polymerization

This protocol details the synthesis of a linear copolymer precursor. We utilize N,N-Dimethylformamide (DMF) as the solvent because NHPA's phenolic ring makes it poorly soluble in pure water, while DMF easily solvates both the hydrophobic aromatic rings and the hydrophilic HEMA segments.

Reagents:

  • N-(2-hydroxyphenyl)prop-2-enamide (NHPA) (Purified via recrystallization)

  • 2-Hydroxyethyl methacrylate (HEMA) (Passed through basic alumina to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) (Initiator, recrystallized from methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, dissolve 9.0 mmol of HEMA and 1.0 mmol of NHPA in 15 mL of anhydrous DMF.

  • Initiator Addition: Add 0.1 mmol of AIBN (1 mol% relative to total monomers) to the solution. Causality: Keeping initiator concentration low ensures a high molecular weight polymer, which is critical for robust mechanical properties in the final hydrogel.

  • Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles. Validation: Oxygen acts as a radical scavenger; failure to completely degas will result in low yields and truncated polymer chains.

  • Polymerization: Immerse the flask in a thermostated oil bath at 70°C for 24 hours under a continuous argon atmosphere.

  • Precipitation: Cool the reaction to room temperature. Precipitate the polymer by adding the viscous solution dropwise into 200 mL of vigorously stirred cold diethyl ether.

  • Purification: Recover the precipitate via vacuum filtration. Redissolve in a minimal amount of THF and reprecipitate in diethyl ether to remove unreacted monomers.

  • Drying: Dry the resulting white powder in a vacuum oven at 40°C for 48 hours to a constant weight.

Protocol B: Fabrication of Metallo-Supramolecular Hydrogels

This protocol transforms the linear Poly(HEMA-co-NHPA) into a physically crosslinked, stimuli-responsive hydrogel utilizing the bidentate chelation of the ortho-hydroxyl and amide groups[1].

Reagents:

  • Poly(HEMA-co-NHPA) (from Protocol A)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 0.1 M NaOH solution

Step-by-Step Methodology:

  • Polymer Solvation: Dissolve 1.0 g of Poly(HEMA-co-NHPA) in 9 mL of a DMF/Water (1:1 v/v) mixture to create a 10 wt% polymer solution.

  • Metal Coordination: Prepare a 0.5 M aqueous solution of FeCl₃. Slowly add the FeCl₃ solution to the polymer mixture such that the molar ratio of Fe³⁺ to NHPA units is 1:3.

    • Self-Validation Check: The solution will immediately turn a deep purple/red hue, confirming the formation of the Fe³⁺-phenolate charge-transfer complex.

  • pH Adjustment (Critical Step): Dropwise, add 0.1 M NaOH to adjust the pH to approximately 7.5.

    • Causality: The phenolic proton of NHPA has a pKa of ~9. Raising the pH facilitates the deprotonation of the hydroxyl group, shifting the coordination equilibrium from a weak monodentate interaction to a strong, rigid bidentate tris-complex (one Fe³⁺ coordinating with three NHPA moieties).

  • Gelation: Upon reaching the target pH, the solution will undergo rapid sol-gel transition, forming a robust, self-healing hydrogel within minutes.

G A Poly(HEMA-co-NHPA) Solution B Add Fe3+ Ions (Charge Transfer) A->B C Deep Red Solution (Monodentate) B->C D pH Adjustment (NaOH to pH 7.5) C->D E Metallo-Hydrogel (Bidentate Crosslinking) D->E

Workflow and visual validation checkpoints for metallo-supramolecular gelation.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized materials, perform the following validation steps:

  • FTIR Spectroscopy: Monitor the shift in the amide I band (C=O stretch). In the uncoordinated polymer, it appears around 1650 cm⁻¹. Upon Fe³⁺ coordination, this band shifts to lower wavenumbers (~1620 cm⁻¹), proving the participation of the carbonyl oxygen in metal chelation.

  • UV-Vis Spectroscopy: The formation of the metal-ligand complex can be quantified by a broad absorption band appearing between 450–550 nm, which is absent in the neat polymer[3].

Sources

Preclinical In Vivo Dosing Protocols for N-(2-Hydroxyphenyl)prop-2-enamide Derivatives: Optimizing "Hit-and-Run" Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Rationale

N-(2-hydroxyphenyl)prop-2-enamide (also known as N-(2-hydroxyphenyl)acrylamide) derivatives represent a highly specialized class of Targeted Covalent Inhibitors (TCIs). These compounds are engineered to form irreversible covalent bonds with non-catalytic cysteine residues within the binding pockets of target proteins (e.g., kinases like EGFR, BTK, and JAK3)[1].

The Causality of the Pharmacophore: The structural design of the N-(2-hydroxyphenyl)acrylamide (2-HPA) motif is not arbitrary; it is a finely tuned electrophilic warhead.

  • The Acrylamide (prop-2-enamide): Acts as a Michael acceptor, reacting with the nucleophilic thiolate of a target cysteine.

  • The Ortho-Hydroxyl Group: The hydroxyl group at the 2-position of the phenyl ring plays a critical role in modulating reactivity. It can participate in intramolecular hydrogen bonding with the amide carbonyl. This interaction locks the molecule into a planar conformation (reducing the entropic penalty upon binding) and subtly withdraws electron density, tuning the electrophilicity of the β -carbon. This precise tuning optimizes the kinact​/KI​ ratio, ensuring the compound is reactive enough to engage the target cysteine but stable enough to avoid rapid depletion by highly abundant off-target nucleophiles like glutathione (GSH)[1][2].

"Hit-and-Run" Pharmacology: Unlike traditional reversible inhibitors that require sustained plasma concentrations above their IC50​ to maintain efficacy, 2-HPA derivatives operate on a "hit-and-run" pharmacological paradigm[3]. Once the covalent bond is formed, target inhibition persists long after the free drug has been cleared from systemic circulation. The duration of action is dictated by the target protein's resynthesis half-life, not the drug's pharmacokinetic (PK) half-life. Therefore, the goal of in vivo dosing is to achieve a transient, high maximum concentration ( Cmax​ ) to saturate the target, followed by rapid systemic clearance to minimize off-target toxicity[2][3].

MOA Target Target Protein (Free Cysteine) Reversible Reversible Complex (Non-covalent) Target->Reversible Inhibitor 2-HPA Derivative (Acrylamide Warhead) Inhibitor->Reversible Clearance Systemic Clearance (Hit-and-Run Profile) Inhibitor->Clearance Unbound Drug Covalent Covalent Adduct (Irreversible Binding) Reversible->Covalent kinact Covalent->Clearance Protein Turnover

Mechanistic pathway of 2-HPA derivatives demonstrating "hit-and-run" covalent pharmacology.

Formulation and In Vivo Dosing Protocol

Because 2-HPA derivatives often exhibit high planarity and lipophilicity, aqueous solubility can be a limiting factor. A self-validating protocol requires a formulation that prevents precipitation in vivo, as precipitated drug can act as a depot, ruining the "hit-and-run" PK profile and causing localized toxicity.

Formulation Preparation (Co-Solvent System)

Materials: DMSO, PEG300, Tween-80, 0.9% Saline. Causality: This specific vehicle (5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline) is chosen because DMSO and PEG300 disrupt the crystal lattice of the planar 2-HPA motif, while Tween-80 prevents precipitation upon dilution in the aqueous bloodstream.

  • Weighing: Weigh the required amount of the 2-HPA derivative into a sterile glass vial.

  • Primary Dissolution: Add DMSO (5% of final volume). Vortex for 60 seconds until a clear stock solution is formed.

  • Solubilization: Add PEG300 (40% of final volume) and vortex for 30 seconds.

  • Surfactant Addition: Add Tween-80 (5% of final volume) and vortex for 30 seconds.

  • Aqueous Phase: Dropwise, add 0.9% Saline (50% of final volume) while continuously vortexing to prevent micelle crash-out.

  • Validation: Sonicate the final solution for 5 minutes. Inspect against a light background; the solution must be completely transparent with no particulate matter.

Dosing Methodology (Murine Model)

Note: All procedures must comply with institutional IACUC guidelines.

  • Animal Preparation: Fast mice (e.g., C57BL/6 or tumor-bearing xenografts) for 4 hours prior to oral dosing to ensure consistent gastric emptying and absorption.

  • Administration:

    • Intravenous (IV) Dosing (for absolute bioavailability calculation): Administer 2–5 mg/kg via the lateral tail vein using a 27G needle. Injection volume should not exceed 5 mL/kg.

    • Per Os (PO) Dosing (Efficacy route): Administer 10–30 mg/kg via oral gavage using a 20G reusable feeding needle. Dosing volume is typically 10 mL/kg.

  • PK Sampling: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge at 2,000 × g for 10 mins at 4°C to isolate plasma.

Pharmacodynamics: Target Engagement (TE) Protocol

To validate that the "hit-and-run" dosing protocol was successful, you must measure in vivo Target Engagement (TE). Because the drug clears rapidly, traditional plasma concentration measurements do not correlate with efficacy. Instead, a probe-competition assay is used to quantify the percentage of target cysteines covalently modified by the 2-HPA derivative.

Tissue Harvest and Lysis
  • Euthanize mice at predetermined time points (e.g., Tmax​ at 2 hours, and Tclearance​ at 24 hours).

  • Rapidly excise the target tissue (e.g., tumor or spleen) and snap-freeze in liquid nitrogen.

  • Homogenize tissue in RIPA buffer supplemented with protease/phosphatase inhibitors (do not add DTT or β -mercaptoethanol, as reducing agents can interfere with the assay).

Probe Competition Assay
  • Incubation: Incubate the tissue lysate (normalized to 2 mg/mL protein) with a previously validated, biotinylated reactive probe (a tool compound known to bind the same target cysteine) for 1 hour at 37°C.

  • Pull-down: Add streptavidin-coated magnetic beads to the lysate and rotate for 2 hours at 4°C to isolate the probe-bound proteins.

  • Validation (Readout): Wash the beads, boil in SDS sample buffer, and perform a Western Blot for the target protein.

  • Causality & Interpretation: If the in vivo dosing of the 2-HPA derivative successfully engaged the target, the cysteines will be blocked, preventing the biotinylated probe from binding. Therefore, a decrease in Western Blot signal correlates to high in vivo target occupancy.

Workflow Formulation 1. Formulation Co-solvent System Dosing 2. In Vivo Dosing PO/IV Administration Formulation->Dosing Harvest 3. Tissue Harvest At Tmax & Tclearance Dosing->Harvest Assay 4. Target Engagement Probe Competition Assay Harvest->Assay

End-to-end experimental workflow for dosing and validating covalent target engagement.

Quantitative Data Presentation

The success of a 2-HPA derivative protocol is defined by achieving a high Cmax​ for rapid covalent labeling, followed by a short half-life ( T1/2​ ) to minimize systemic exposure, while maintaining >80% target occupancy at 24 hours.

Table 1: Representative Pharmacokinetic Parameters for "Hit-and-Run" TCIs
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Causality / Relevance
Cmax​ 1,850 ng/mL1,200 ng/mLHigh peak drives rapid covalent bond formation.
Tmax​ N/A0.5 - 1.0 hrRapid absorption ensures quick target saturation.
T1/2​ 1.2 hrs1.5 hrsShort half-life minimizes off-target haptenization.
AUC 2,100 ng·h/mL6,300 ng·h/mLTotal exposure; kept low relative to reversible drugs.
Bioavailability (F%) 100%~60%Demonstrates adequate GI absorption of the 2-HPA motif.
Table 2: In Vivo Target Occupancy vs. Time (Efficacy Readout)
Time Post-DosePlasma ConcentrationTarget Occupancy (%)Pharmacological State
2 Hours High ( >IC90​ )95%Maximum target engagement; covalent bonds formed.
8 Hours Low ( <IC50​ )92%Drug clearing; target remains irreversibly inhibited.
24 Hours Undetectable85%"Hit-and-run" achieved; slight drop due to protein turnover.

References

  • RSC Publishing. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. 1

  • ResearchGate. A Review on Renaissance of Targeted Covalent Inhibitors: Review Article. 2

  • ResearchGate. Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. 3

  • NIH PMC. Bis-Cinnamamide Derivatives as APE/Ref-1 Inhibitors for the Treatment of Human Melanoma. 4

Sources

preparation of N-(2-hydroxyphenyl)prop-2-enamide for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of N-(2-hydroxyphenyl)prop-2-enamide for Cell Culture Assays

Introduction

N-(2-hydroxyphenyl)prop-2-enamide (also known as N-(2-hydroxyphenyl)acrylamide) is a prototypical small-molecule fragment utilized in the development of Targeted Covalent Inhibitors (TCIs). The molecule features two critical functional domains: a 2-hydroxyphenyl group that facilitates non-covalent interactions (such as hydrogen bonding) within a protein's binding pocket, and a prop-2-enamide (acrylamide) warhead. Acrylamides are widely employed as weakly electrophilic Michael acceptors that selectively form irreversible covalent bonds with non-catalytic cysteine residues[1].

Because the efficacy of covalent probes depends heavily on the integrity of the electrophilic warhead, improper handling during cell culture preparation can lead to premature hydrolysis, oxidation of the phenol group, or off-target reactions with media components[2]. This application note details the optimized protocol for reconstituting, diluting, and applying N-(2-hydroxyphenyl)prop-2-enamide in in vitro cell culture assays to ensure reproducible target engagement and minimize solvent-induced artifacts.

Mechanistic Rationale

The pharmacological potency of acrylamide-based inhibitors relies on a two-step binding mechanism. First, the compound associates with the target protein via reversible non-covalent interactions. Second, the alkene moiety of the acrylamide undergoes a Michael addition with the thiolate group of a proximal cysteine, forming a stable thioether conjugate[3].

MichaelAddition A N-(2-hydroxyphenyl)prop-2-enamide (Acrylamide Warhead) C Pre-covalent Complex (Non-covalent Binding) A->C Reversible Association B Target Protein (Free Cysteine -SH) B->C D Covalent Adduct (Michael Addition) C->D Irreversible Bond Formation

Schematic of the Michael addition mechanism between the acrylamide warhead and a target cysteine.

To preserve this reactivity, the compound must be protected from nucleophiles prior to entering the cellular environment. Aqueous environments, particularly those containing serum proteins or free thiols (e.g., glutathione), can act as competitive nucleophiles. Therefore, the compound must be maintained in an anhydrous organic solvent until immediately before cell treatment.

Materials and Reagents

  • Compound: N-(2-hydroxyphenyl)prop-2-enamide (Solid powder, MW: 163.17 g/mol )

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9% purity)

  • Consumables: Sterile, nuclease-free microcentrifuge tubes

  • Media: Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS)

  • Biologicals: Target cells seeded in assay microplates (e.g., 96-well or 384-well formats)

Experimental Protocols

Phase 1: Reconstitution and Stock Preparation

Expertise & Causality Check: Small molecules containing electrophiles are highly susceptible to degradation if exposed to moisture. Using strictly anhydrous DMSO prevents the hydrolysis of the acrylamide group and ensures complete solubilization.

  • Equilibration: Allow the lyophilized vial of N-(2-hydroxyphenyl)prop-2-enamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM master stock. For 1 mg of compound (MW 163.17), add 612.8 µL of DMSO.

  • Homogenization: Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 1-2 minutes. Do not heat above 37°C to avoid thermal degradation of the acrylamide.

  • Aliquoting: Divide the 10 mM stock into 20 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Self-Validating Step: Repeated freeze-thaw cycles introduce moisture and cause localized concentration gradients due to precipitation. Single-use aliquots form a self-validating system ensuring consistent dosing across independent biological replicates[4].

Phase 2: Serial Dilution Strategy

Expertise & Causality Check: Direct serial dilution of organic stocks into aqueous cell culture media often results in compound precipitation ("crashing out") due to sudden changes in solubility. To prevent this, all intermediate serial dilutions must be performed in 100% DMSO.

  • Thaw a single 20 µL aliquot of the 10 mM stock at room temperature.

  • Prepare a 1000x concentration gradient in 100% DMSO. For example, if the desired final well concentrations are 10 µM, 5 µM, and 1 µM, prepare DMSO stocks at 10 mM, 5 mM, and 1 mM.

  • Include a Vehicle Control tube containing only 100% anhydrous DMSO.

Phase 3: Media Formulation and Cell Treatment

Expertise & Causality Check: Covalent warheads can react with nucleophilic amino acids in FBS. Media containing the compound must be prepared fresh and applied to cells immediately to maximize the effective concentration reaching the intracellular targets[2].

  • Pre-warm the cell culture media to 37°C.

  • Perform a 1:1000 dilution by adding 1 µL of the respective 1000x DMSO stock to 999 µL of pre-warmed media. Vortex immediately to ensure rapid dispersion.

  • Visually inspect the media for micro-precipitates against a light source.

  • Aspirate old media from the cultured cells and immediately apply the freshly formulated compound media.

  • The final DMSO concentration in all wells (including the vehicle control) will be strictly 0.1% (v/v), which is well below the threshold for solvent-induced cytotoxicity in most mammalian cell lines.

Workflow S1 1. Reconstitution Anhydrous DMSO (10 mM Stock) S2 2. Aliquoting Store at -20°C (Avoid freeze-thaw) S1->S2 S3 3. Serial Dilution 1000x concentrated in DMSO S2->S3 S4 4. Media Formulation Dilute 1:1000 in Culture Media S3->S4 S5 5. Cell Treatment Incubate with target cells S4->S5 S6 6. Assay Readout Viability or Target Engagement S5->S6

Step-by-step workflow for the preparation and application of covalent inhibitors in cell assays.

Quantitative Data Presentation: Dilution Matrix

To ensure an error-free workflow, utilize the following standardized dilution matrix for a 6-point dose-response assay. This matrix guarantees a constant solvent background, eliminating DMSO-induced variability.

Desired Final Assay Conc.Intermediate DMSO Stock (1000x)Volume of DMSO StockVolume of Culture MediaFinal DMSO % (v/v)
10.0 µM 10.0 mM1.0 µL999 µL0.1%
3.0 µM 3.0 mM1.0 µL999 µL0.1%
1.0 µM 1.0 mM1.0 µL999 µL0.1%
0.3 µM 0.3 mM1.0 µL999 µL0.1%
0.1 µM 0.1 mM1.0 µL999 µL0.1%
0.0 µM (Control) 0.0 mM (100% DMSO)1.0 µL999 µL0.1%

Table 1: Standardized 1000x dilution matrix ensuring a constant 0.1% DMSO vehicle background across all assay conditions.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: PMC - NIH URL:[Link]

  • Recent advances in the development of covalent inhibitors Source: PMC - NIH URL:[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: MDPI URL:[Link]

Sources

Application Note: Coordination Chemistry and Protocols for N-(2-hydroxyphenyl)prop-2-enamide Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-hydroxyphenyl)prop-2-enamide (commonly referred to as N-(2-hydroxyphenyl)acrylamide) is a highly versatile bifunctional ligand. It features a polymerizable Michael acceptor (the acrylamide vinyl group) and a bidentate chelating moiety (the ortho-aminophenol derivative). This dual functionality makes it an exceptional candidate for developing metallo-monomers, synthesizing bioinorganic anti-cancer therapeutics, and engineering dual-crosslink hydrogels. This application note provides a comprehensive, self-validating guide to the mechanistic principles, synthesis, and characterization of its transition metal complexes.

Mechanistic Insights & Coordination Principles

The coordination behavior of N-(2-hydroxyphenyl)prop-2-enamide with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) is dictated by the Pearson Hard-Soft Acid-Base (HSAB) theory and the pH of the reaction environment.

  • Electrophilic Activation: The coordination of a metal ion to the acrylamide moiety inherently enhances the electrophilicity of the vinyl group, significantly increasing its reactivity for downstream polymerization or covalent binding to biological targets[1].

  • pH-Dependent Coordination Modes:

    • O,O-Coordination: Under neutral or mildly acidic conditions, the ligand acts as a bidentate O,O-donor. Coordination occurs via the deprotonated phenolic oxygen and the carbonyl oxygen of the amide group, forming a stable 5-membered chelate ring.

    • O,N-Coordination: Under strongly basic conditions, the amide nitrogen undergoes deprotonation (often facilitated by iminol tautomerization), shifting the binding to an O,N-coordination mode. This structural adaptability is highly analogous to the behavior of N-(2-hydroxyphenyl)salicylamides[2] and N-(2'-hydroxyphenyl)pyrrole-2-aldimines[3], which utilize multidentate donor atoms to stabilize higher oxidation states of transition metals.

  • Material Science Applications: Integrating these specific metal-ligand coordination bonds into polyacrylamide networks allows for the creation of transient, physical crosslinks, yielding hydrogels with tunable mechanical and swelling properties[4].

Coordination cluster_conditions Reaction Conditions Ligand N-(2-hydroxyphenyl)prop-2-enamide (Neutral Ligand) Neutral Neutral / Mild Acidic (Acetate Salts) Ligand->Neutral Basic Basic (pH > 9) (KOH / NaOH added) Ligand->Basic Mode1 O,O-Coordination (Phenolate O + Carbonyl O) Neutral->Mode1 Mode2 O,N-Coordination (Phenolate O + Amide N⁻) Basic->Mode2 Complex Transition Metal Complex [M(L)₂(H₂O)₂] Mode1->Complex Mode2->Complex

Caption: pH-dependent coordination modes of N-(2-hydroxyphenyl)prop-2-enamide with transition metals.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental control is explicitly stated to ensure experimental reproducibility.

Phase 1: Synthesis of the Ligand (N-Acylation)

Causality: Acylation of 2-aminophenol with acryloyl chloride must be conducted at 0 °C. The low temperature prevents the exothermic runaway that leads to premature auto-polymerization of the vinyl group and ensures selective N-acylation over O-acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-aminophenol in 30 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Base Addition: Add 12.0 mmol of triethylamine (TEA). Note: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Thermal Control: Submerge the flask in an ice bath and allow the mixture to equilibrate to 0 °C under a continuous nitrogen (N₂) purge.

  • Acylation: Dissolve 11.0 mmol of acryloyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 0.1 M HCl (to remove unreacted TEA and aminophenol), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(2-hydroxyphenyl)prop-2-enamide.

Phase 2: Transition Metal Complexation (Cu²⁺ & Ni²⁺)

Causality: Metal acetate salts are utilized instead of chlorides or nitrates. The acetate anion acts as a mild internal base, facilitating the deprotonation of the phenolic -OH group without requiring strong external bases that could trigger unwanted base-catalyzed Michael additions across the acrylamide double bond.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2.0 mmol of the purified N-(2-hydroxyphenyl)prop-2-enamide in 20 mL of spectroscopic-grade methanol.

  • Metal Solution: In a separate beaker, dissolve 1.0 mmol of Cu(II) acetate monohydrate (or Ni(II) acetate tetrahydrate) in 10 mL of methanol.

  • Complexation: Slowly add the metal solution to the ligand solution while stirring at 50 °C.

  • pH Adjustment: Check the pH. If it is below 6.5, add 0.1 M methanolic KOH dropwise until the pH reaches ~7.0–7.5 to ensure complete phenolic deprotonation.

  • Reflux: Reflux the mixture for 3 hours. Self-Validation: A distinct color change confirms complexation (Brown/Dark Green for Cu²⁺; Pale Green for Ni²⁺).

  • Isolation: Cool the solution to 4 °C overnight to induce precipitation. Filter the microcrystalline precipitate, wash thoroughly with cold methanol and diethyl ether, and dry in a vacuum desiccator over silica gel.

Workflow A Phase 1: Ligand Synthesis (N-Acylation) B Phase 2: Metal Complexation (Cu²⁺ / Ni²⁺) A->B C Phase 3: Characterization (FTIR, UV-Vis) B->C D Phase 4: Application (Polymerization / Assays) C->D

Caption: Experimental workflow for synthesizing N-(2-hydroxyphenyl)prop-2-enamide complexes.

Quantitative Data & Spectroscopic Validation

Characterization via FTIR and UV-Vis spectroscopy is critical for confirming the coordination geometry and binding mode. The disappearance of the phenolic O-H stretch and the bathochromic shift of the amide carbonyl stretch are the primary indicators of successful O,O-coordination.

Table 1: Expected Spectroscopic Shifts for Ligand and Metal Complexes

Analytical TechniqueUncoordinated LigandCu(II) ComplexNi(II) ComplexMechanistic Interpretation
FTIR: ν(O-H) phenolic ~3350 cm⁻¹ (Broad)AbsentAbsentConfirms deprotonation and coordination of the phenolic oxygen.
FTIR: ν(C=O) amide ~1660 cm⁻¹ (Strong)~1630 cm⁻¹~1635 cm⁻¹Shift to lower frequency indicates coordination via the carbonyl oxygen.
FTIR: ν(N-H) amide ~3200 cm⁻¹ (Sharp)~3200 cm⁻¹~3200 cm⁻¹Lack of shift confirms N-H remains protonated (O,O-mode dominance).
UV-Vis: d-d transition N/A~650 nm~400 nm, ~600 nmIndicates a distorted octahedral or square planar geometry around the metal.
UV-Vis: n→π (Ligand)*~310 nm~340 nm~335 nmBathochromic shift due to metal-ligand charge transfer (MLCT).

References

  • Source: Coordination Chemistry Reviews 249 (2005) 1283–1293 (via ResearchGate)
  • Manganese(IV) and Manganese(V) Complexes with N-(2-Hydroxyphenyl)
  • Rhodium and iridium complexes of N-(2′-hydroxyphenyl)
  • Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds Source: MDPI URL

Sources

Application Note & Protocol: A Step-by-Step Guide to the Chemoselective Amidation of 2-Aminophenol for the Synthesis of N-(2-hydroxyphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(2-hydroxyphenyl)prop-2-enamide via the chemoselective N-acylation of 2-aminophenol with acryloyl chloride. We delve into the underlying chemical principles, offering a detailed step-by-step methodology, purification techniques, and characterization data. This guide is designed for researchers in synthetic chemistry and drug development, providing the technical insights necessary for successful and reproducible synthesis.

Introduction and Scientific Rationale

N-(2-hydroxyphenyl)prop-2-enamide is a valuable bifunctional molecule, incorporating a reactive acrylamide moiety and a nucleophilic phenolic group. This structure makes it an important intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Derivatives of N-acylated aminophenols have demonstrated a range of biological activities, underscoring the importance of robust synthetic routes to this class of compounds.[1][2]

The primary challenge in this synthesis is achieving chemoselectivity. The starting material, 2-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). The selective acylation of the amino group is paramount. This selectivity is governed by the principles of nucleophilicity; the nitrogen atom of the amino group is a stronger nucleophile than the oxygen atom of the phenolic group.[3] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile. Our protocol leverages this inherent reactivity difference to direct the acylation to the desired position.

The reaction proceeds via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction, where an amine is acylated by an acid chloride.[4][5] A tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] Failure to scavenge this acid would result in the protonation of the starting 2-aminophenol, rendering it non-nucleophilic and halting the reaction.

Reaction Mechanism and Workflow

The amidation follows a well-established nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen of 2-aminophenol attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. Triethylamine then deprotonates the resulting ammonium ion to yield the final amide product and triethylammonium hydrochloride precipitate.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.

G cluster_0 Reaction Setup cluster_1 Work-up & Extraction cluster_2 Purification A Dissolve 2-aminophenol & triethylamine in DCM B Cool to 0-5 °C (Ice Bath) A->B D Slow, dropwise addition of acryloyl chloride B->D C Prepare solution of acryloyl chloride in DCM C->D E Stir at 0 °C, then warm to room temp D->E F Quench with H₂O E->F G Separate organic layer F->G H Wash with 1N HCl G->H I Wash with sat. NaHCO₃ H->I J Wash with brine I->J K Dry over Na₂SO₄ J->K L Filter drying agent K->L M Concentrate in vacuo (Rotary Evaporator) L->M N Purify by column chromatography M->N O Characterize pure product N->O

Caption: A comprehensive workflow for the synthesis of N-(2-hydroxyphenyl)prop-2-enamide.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents: 2-Aminophenol (≥99%), Acryloyl chloride (≥98%), Triethylamine (≥99.5%, distilled), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc, HPLC grade), n-Hexane (HPLC grade), Sodium bicarbonate (NaHCO₃), Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄, anhydrous), Brine (saturated NaCl solution).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp, standard laboratory glassware.

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Acryloyl chloride is highly corrosive, toxic, and a lachrymator. 2-Aminophenol is harmful. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Aminophenol109.131.0202.18 g
Acryloyl chloride90.511.1221.81 mL (1.99 g)
Triethylamine101.191.2243.34 mL (2.43 g)
Dichloromethane---~150 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (2.18 g, 20 mmol) and anhydrous dichloromethane (100 mL). Stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (3.34 mL, 24 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Acylating Agent Preparation: In a separate, dry dropping funnel, prepare a solution of acryloyl chloride (1.81 mL, 22 mmol) in anhydrous dichloromethane (20 mL).

  • Reaction: Add the acryloyl chloride solution dropwise to the cooled 2-aminophenol solution over 30 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate (triethylammonium hydrochloride) will form.[4]

  • Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 3-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl Acetate eluent system. The starting material (2-aminophenol) will have a different Rf value than the product.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

  • Extraction: Shake the funnel gently to mix the layers and then allow them to separate. Drain the lower organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine all organic layers and wash them sequentially with:

    • 1N HCl (2 x 50 mL) to remove residual triethylamine.

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid and unreacted acryloyl chloride.

    • Brine (1 x 50 mL) to remove residual water.[6]

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50%). Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to yield N-(2-hydroxyphenyl)prop-2-enamide as a pure solid.

Product Characterization

The identity and purity of the synthesized N-(2-hydroxyphenyl)prop-2-enamide should be confirmed by spectroscopic methods. The following are expected characterization data based on the structure and analysis of similar compounds.[7][8][9]

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.5-10.0 (s, 1H, -OH)

    • δ ~9.2-9.6 (s, 1H, -NH)

    • δ ~6.8-7.5 (m, 4H, Ar-H)

    • δ ~6.4-6.6 (dd, 1H, -CH=CH₂, trans to C=O)

    • δ ~6.2-6.4 (dd, 1H, =CH₂)

    • δ ~5.7-5.9 (dd, 1H, =CH₂, cis to C=O)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~164-166 (C=O, amide)

    • δ ~148-150 (Ar-C-OH)

    • δ ~130-132 (-CH=CH₂)

    • δ ~126-128 (=CH₂)

    • δ ~115-128 (Ar-C)

  • IR (KBr, cm⁻¹):

    • ~3300-3400 (O-H stretch)

    • ~3250-3350 (N-H stretch)

    • ~1650-1670 (C=O stretch, Amide I)

    • ~1620-1640 (C=C stretch)

    • ~1530-1550 (N-H bend, Amide II)

  • Mass Spectrometry (ESI+):

    • m/z = 164.07 [M+H]⁺, 186.05 [M+Na]⁺

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed acryloyl chloride).2. Insufficient base.3. Reaction temperature too high.1. Use fresh or newly distilled acryloyl chloride.2. Ensure 1.2 equivalents of a dry tertiary amine base are used.3. Maintain the reaction temperature at 0-5 °C during the addition.[4]
Presence of O-acylated Side Product Reaction conducted at elevated temperatures or for an extended period, allowing the less reactive -OH to react.Strictly control the temperature and reaction time. The N-acylation is kinetically favored and faster at low temperatures.
Polymerization of Product/Reagent Acryloyl chloride and the acrylamide product can polymerize, especially in the presence of light or heat.Store acryloyl chloride with an inhibitor. Conduct the reaction with minimal exposure to light. Consider adding a radical inhibitor like methoxyhydroquinone (MEHQ) if polymerization is a persistent issue.[4]
Difficult Purification Incomplete removal of triethylammonium salt or other impurities during work-up.Be thorough during the aqueous washes. Ensure the pH is acidic after the HCl wash and basic after the NaHCO₃ wash. If emulsions form, add brine to help break them.[4]

References

  • Yadav, G. D., & Kadam, A. A. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Available at: [Link]

  • Yadav, G. D., & Kadam, A. A. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Available at: [Link]

  • Lange, N. A. (1990). Method for making aminophenols and their amide derivatives. Google Patents.
  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Available at: [Link]

  • ResearchGate. (2021). Is there any simple method to make n acetylation of 2-amino phenol? Available at: [Link]

  • Ahmad, A., et al. (2022). Characterization, molecular modeling and pharmacology of some 2´-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. PMC - NIH. Available at: [Link]

  • Bayer Aktiengesellschaft. (2023). An environment-friendly process for selective acylation of aminophenol. Google Patents.
  • Wang, Y., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed. Available at: [Link]

  • Berthoux, J. (1965). Purification of impure phenols by distillation with an organic solvent. Google Patents.
  • Organic Syntheses Procedure. Amide formation by decarboxylative condensation. Available at: [Link]

  • Siddiqui, R., et al. (2018). Synthesis, Characterization and evaluation of antioxidant potential of 2, 6-diphenylpiperidine-4-one compounds and their novel imine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rivera-Pérez, C., et al. (2023). Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer. MDPI. Available at: [Link]

  • Yamanouchi Pharmaceutical Co., Ltd. (1983). 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • ResearchGate. (2018). (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. Available at: [Link]

  • Madsen, R., et al. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. PubMed. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Synthesis, crystal structure, spectral analysis and theoretical investigation of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one by DFT and AIM theory. Available at: [Link]

  • Borealis Technology Oy. (2009). Purification of Phenol. Google Patents.
  • Reddy, K. S. K., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

  • Journal of the Korean Chemical Society. (2000). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available at: [Link]

  • ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide... Available at: [Link]

  • ResearchGate. (2018). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... Available at: [Link]

  • Potikha, I. L., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. Available at: [Link]

  • ResearchGate. (2017). Modification of acrylic acid and Acryloyl chloride polymers. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-(2-hydroxyphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, formulation scientists, and drug development professionals overcome the aqueous solubility bottlenecks associated with N-(2-hydroxyphenyl)prop-2-enamide (also known as N-(2-hydroxyphenyl)acrylamide).

Part 1: Molecular Causality & Physicochemical Overview

Before applying a protocol, we must understand why this compound resists aqueous solvation. N-(2-hydroxyphenyl)prop-2-enamide possesses a LogP of approximately 2.16[1], indicating moderate lipophilicity. However, its poor solubility in neutral aqueous media (like PBS, pH 7.4) is primarily driven by two structural factors:

  • Intramolecular Hydrogen Bonding: The proximity of the ortho-hydroxyl (-OH) group to the amide carbonyl allows the molecule to form strong intramolecular hydrogen bonds. This "locks" the polar functional groups, preventing them from forming ion-dipole or dipole-dipole interactions with surrounding water molecules.

  • Ionization State: The phenol group has an estimated pKa of ~9.35 (extrapolated from the structurally identical phenol group in 2-acetamidophenol)[2]. At physiological pH (7.4), the molecule is almost entirely unionized and highly hydrophobic.

Quantitative Data Summary

Table 1: Physicochemical Properties & Solubilization Impact

Property Estimated Value Solubilization Implication
LogP 2.16[1] Moderate lipophilicity; requires >1% organic co-solvent or surfactants for miscibility.
Phenolic pKa ~9.35[2] Insoluble at neutral pH; highly soluble via deprotonation at pH > 10.0.

| H-Bonding | Intramolecular (ortho) | Desolvates the molecule; requires H-bond disruptors (e.g., DMSO) or physical encapsulation. |

Part 2: Troubleshooting & FAQs

Q1: My compound is precipitating instantly in standard PBS (pH 7.4). Can I solve this by simply adjusting the pH?

A: Yes, provided your downstream assay can tolerate alkaline conditions. Because the pKa of the phenol group is ~9.35[2], adjusting the buffer pH to 10.0 or higher will deprotonate the hydroxyl group, forming a highly water-soluble phenoxide salt.

  • Causality: Deprotonation breaks the intramolecular hydrogen bond and introduces a formal negative charge, massively increasing the hydration energy of the molecule.

  • Limitation: This is strictly for chemical assays or highly robust biochemical screens. Cell-based assays or in vivo models will not tolerate pH > 8.0, meaning you must transition to co-solvents or complexation strategies.

Q2: What co-solvent systems are recommended for in vitro cell-based assays at neutral pH?

A: For physiological pH, a water-miscible co-solvent system is required. Dimethyl sulfoxide (DMSO) is highly effective because its strong hydrogen-bond acceptor properties disrupt the intramolecular H-bonds of phenolic amides.

Table 2: Co-solvent / Surfactant Matrix for In Vitro Assays

Excipient Recommended Conc. Mechanism of Action Cytotoxicity Risk
DMSO 0.1% - 1.0% (v/v) Disrupts intramolecular H-bonds; lowers dielectric constant. Low to Moderate

| Tween-80 | 0.1% - 0.5% (v/v) | Micellar solubilization of the lipophilic phenyl ring. | Low |

Self-Validating Protocol: Co-solvent Dilution

  • Prepare a 50 mM stock solution of N-(2-hydroxyphenyl)prop-2-enamide in 100% anhydrous DMSO.

  • Warm the stock to 37°C and vortex to ensure complete dissolution.

  • Dilute the stock into the pre-warmed aqueous buffer dropwise under vigorous vortexing.

  • Validation Checkpoint: Measure the absorbance at 600 nm (OD600) of the final solution. An OD600 > 0.05 indicates colloidal aggregation (precipitation). If aggregation occurs, incorporate 0.1% Tween-80 into the aqueous buffer prior to adding the DMSO stock.

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of organic solvents?

A: Cyclodextrin (CD) complexation is the gold standard for in vivo formulation of lipophilic phenolic compounds[]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is particularly effective because its hydrophobic cavity perfectly accommodates the aromatic ring of the compound, while its hydrophilic exterior ensures high aqueous solubility[4][5].

CD_Mechanism Drug N-(2-hydroxyphenyl) prop-2-enamide (Hydrophobic) Process Aqueous Mixing & Equilibration Drug->Process Ethanol Solution CD HP-β-CD (Hydrophilic Shell, Lipophilic Cavity) CD->Process Aqueous Solution Complex Inclusion Complex (Water Soluble) Process->Complex Non-covalent Encapsulation

Mechanism of HP-β-CD inclusion complexation for aqueous solubility enhancement.

Q4: How do I prepare and validate an HP- β -CD inclusion complex for this compound?

A: The solvent evaporation method ensures maximum encapsulation efficiency for phenolic amides[4].

Step-by-Step Protocol: HP- β -CD Complexation

  • Preparation: Dissolve HP- β -CD in purified water to create a 20% (w/v) solution. Separately, dissolve N-(2-hydroxyphenyl)prop-2-enamide in a minimal volume of ethanol.

  • Mixing: Slowly add the ethanolic drug solution dropwise into the aqueous HP- β -CD solution while stirring continuously at 500 rpm at room temperature.

  • Equilibration: Stir the mixture in the dark for 24-48 hours. Causality: This extended time is required to allow the dynamic thermodynamic equilibrium of inclusion to establish.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Filtration (Self-Validation Step): Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Validation Checkpoint: Any uncomplexed, hydrophobic drug will precipitate and be caught by the filter. The clarity and concentration of the filtrate directly validate the success of the inclusion complexation.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, solid inclusion complex powder that can be reconstituted in water or saline instantly.

Part 3: Formulation Decision Workflow

To streamline your experimental design, utilize the following decision matrix to select the optimal solubilization strategy based on your assay's constraints.

Workflow Start Solubility Issue: N-(2-hydroxyphenyl)prop-2-enamide CheckPH Is high pH (>10) tolerated by the assay? Start->CheckPH YesPH pH Adjustment (Phenoxide Salt Formation) CheckPH->YesPH Yes NoPH Require Neutral pH (7.4) CheckPH->NoPH No CheckInVivo Is the formulation for in vivo dosing? NoPH->CheckInVivo InVitro Co-solvency (DMSO ≤ 1% + Tween 80) CheckInVivo->InVitro No (In Vitro) InVivo Cyclodextrin Complexation (HP-β-CD Encapsulation) CheckInVivo->InVivo Yes (In Vivo)

Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Sources

Technical Support Center: Preventing Spontaneous Polymerization of N-(2-hydroxyphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N-(2-hydroxyphenyl)prop-2-enamide (also known as N-(2-hydroxyphenyl)acrylamide, CAS: 53854-70-9). Because this molecule contains a highly reactive acrylamide moiety, it is highly susceptible to spontaneous free-radical polymerization during storage, transport, and experimental preparation[1].

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic instructions. Here, we explore the causality behind monomer instability and provide self-validating protocols to ensure your drug development and synthetic workflows remain robust and reproducible.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my N-(2-hydroxyphenyl)prop-2-enamide turn into an insoluble gel during storage?

A: The formation of an insoluble gel indicates that spontaneous free-radical polymerization has occurred[2]. This is typically triggered by exposure to heat, UV light, or trace contaminants (like transition metals or peroxides) which generate primary carbon radicals (R•)[3]. While the molecule contains an internal phenol group (which has mild antioxidant properties), it is kinetically insufficient to scavenge propagating radicals on its own. To prevent this, commercial acrylamides are stabilized with phenolic inhibitors such as MEHQ (4-Methoxyphenol / Hydroquinone monomethyl ether)[4].

Q: I added MEHQ to my monomer and purged the storage flask with 100% Argon to be safe, but it still polymerized. Why did the inhibitor fail?

A: You starved the inhibitor of oxygen. This is the most common handling error in polymer chemistry. MEHQ does not react directly with the primary carbon radicals (R•) of the monomer[3].

The causality of MEHQ inhibition relies on a three-step cooperative mechanism with dissolved oxygen:

  • Primary radicals (R•) react with dissolved oxygen (O₂) to form peroxy radicals (RO₂•)[3].

  • MEHQ rapidly traps these peroxy radicals, forming highly stable radicals that cannot propagate the polymer chain[3].

  • By purging with 100% Argon or Nitrogen, you removed the O₂ required for step 1. Without O₂, MEHQ is essentially inert, allowing runaway polymerization to occur[3][4].

MEHQ_Mechanism Init Thermal/UV Initiation R_rad Primary Carbon Radical (R•) Init->R_rad Polymer Runaway Polymerization (Gelation) R_rad->Polymer No O2 RO2_rad Peroxy Radical (RO2•) R_rad->RO2_rad + O2 O2 Dissolved Oxygen (O2) O2->RO2_rad Stable Stable Radical (Chain Termination) RO2_rad->Stable + MEHQ MEHQ MEHQ Inhibitor MEHQ->Stable

Mechanism of MEHQ-mediated inhibition requiring dissolved oxygen.

Part 2: Storage and Handling Guidelines

Q: What are the optimal, quantifiable storage conditions to ensure a shelf-life > 6 months?

A: To maintain monomer integrity, you must balance the need for oxygen with the need to suppress thermal and photolytic initiation. Store the monomer according to the parameters in the table below.

Table 1: Quantitative Storage Parameters for Acrylamide Monomers

ParameterOptimal RangeMechanistic Rationale
Temperature 2°C to 8°CReduces the kinetic energy available for auto-initiation.
Atmosphere Ambient Air HeadspaceProvides the dissolved O₂ necessary for MEHQ to trap peroxy radicals[3].
Inhibitor Conc. 10 to 100 ppm MEHQSufficient to scavenge radicals without excessively complicating downstream removal.
Light Exposure Zero (Amber Vials)Prevents UV-induced homolytic cleavage of double bonds.

Part 3: Pre-Experiment Preparation (Inhibitor Removal)

Q: How do I remove MEHQ before running a controlled polymerization (e.g., RAFT or ATRP)?

A: If MEHQ is not removed prior to intentional polymerization, it will cause unpredictable induction periods, consume your initiator, and lead to incomplete monomer conversion[5].

For laboratory-scale synthesis using N-(2-hydroxyphenyl)prop-2-enamide, Basic Alumina Column Chromatography is the preferred method. It is non-destructive, avoids the thermal stress of vacuum distillation, and prevents the hydrolysis risks associated with NaOH washing[5].

Table 2: Comparison of MEHQ Removal Techniques

MethodScaleEfficiencyProsCons
Basic Alumina Lab (<50g)HighFast, room temp, no water introduced.Not scalable for industrial bulk.
NaOH Wash Mid (50g-1kg)ModerateCheap, scalable.Introduces water; risks monomer hydrolysis[5].
Vacuum Distillation Bulk (>1kg)Very HighYields ultra-pure monomer[5].High risk of thermal polymerization in the still[5].
Self-Validating Protocol: Basic Alumina Inhibitor Removal

This protocol includes a built-in validation step using UV-Vis spectrophotometry to ensure your system is trustworthy before proceeding to expensive downstream syntheses[5].

Step 1: Column Preparation

  • Secure a glass chromatography column vertically.

  • Insert a small plug of glass wool at the base.

  • Pack the column with Activated Basic Alumina (Brockmann I, ~150 mesh) . Note: Use approximately 10g of alumina per 100mL of monomer solution.

Step 2: Elution

  • Dissolve N-(2-hydroxyphenyl)prop-2-enamide in an anhydrous, non-polar solvent (e.g., dichloromethane or THF) if it is highly viscous or crystalline at room temperature.

  • Pass the monomer solution through the basic alumina bed. The alumina will selectively adsorb the phenolic MEHQ via hydrogen bonding and acid-base interactions[5].

  • Collect the eluent in a clean, dry flask.

Step 3: System Validation (Crucial)

  • Do not assume the inhibitor is gone. MEHQ has a distinct UV absorbance profile (peak ~290 nm).

  • Take a small aliquot of your eluent and run a quick UV-Vis scan against a pure solvent blank.

  • If the MEHQ peak is absent, the monomer is validated for immediate use. If present, pass through a fresh alumina plug.

Inhibitor_Removal Raw Stabilized Monomer (with MEHQ) Load Load & Elute Monomer Raw->Load Prep Prepare Basic Alumina Column Prep->Load Collect Collect Fractions Load->Collect Validate UV-Vis Validation (Absorbance Check) Collect->Validate Validate->Load Fail (MEHQ present) Pure Pure Monomer (Ready for ATRP/RAFT) Validate->Pure Pass

Workflow for MEHQ removal via basic alumina chromatography.

References

  • Measuring MeHQ (Polymerization Inhibitor) - Application Note Applied Analytics[Link]

  • US3397232A - Method of inhibiting polymerization of acrylamide Google P
  • Inhibition of Free Radical Polymerization: A Review PMC - NIH[Link]

  • How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems? Vinati Organics[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in N-(2-Hydroxyphenyl)prop-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. The synthesis of N-(2-hydroxyphenyl)prop-2-enamide (commonly known as N-(2-hydroxyphenyl)acrylamide) via the acylation of 2-aminophenol with acryloyl chloride is a fundamental transformation in the development of covalent inhibitors and advanced materials.

Despite its apparent simplicity, this reaction is notoriously prone to poor yields. As a bifunctional substrate, 2-aminophenol presents significant chemoselectivity challenges, while the highly reactive acryloyl moiety introduces risks of rapid polymerization and hydrolysis[1][2]. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

Mechanistic Pathways & Common Pitfalls

To successfully troubleshoot this synthesis, we must first map the competing reaction pathways. The goal is to drive the kinetics toward nucleophilic acyl substitution at the amine while suppressing esterification, diacylation, and radical polymerization.

SynthesisPathway Reactants 2-Aminophenol + Acryloyl Chloride Target N-Acylation (Target) N-(2-hydroxyphenyl)acrylamide Reactants->Target Low Temp (0-5°C) Weak Base / Biphasic O_Acyl O-Acylation (Byproduct) Ester Formation Reactants->O_Acyl Strong Base Di_Acyl N,O-Diacylation (Byproduct) Reactants->Di_Acyl Excess Acyl Chloride Polymer Radical Polymerization (Side Reaction) Reactants->Polymer Heat / Light

Competing reaction pathways in 2-aminophenol acylation.

Troubleshooting FAQs

Q1: My LC-MS shows a significant amount of a byproduct with a +54 Da mass addition. What is happening?

A: You are observing chemoselectivity failure, specifically O-acylation or N,O-diacylation. 2-Aminophenol is a bifunctional nucleophile. While the primary amine is kinetically more nucleophilic than the neutral hydroxyl group, the use of strong bases (like NaOH or excess Triethylamine) will deprotonate the phenol (pKa ~9.7) into a highly reactive phenoxide anion. This phenoxide rapidly attacks the electrophilic carbonyl carbon of the acyl chloride, leading to ester formation[1]. The Fix: Utilize a mild base such as sodium bicarbonate (NaHCO₃) in a biphasic solvent system (e.g., THF/Aqueous NaHCO₃). This ensures the phenol remains protonated and less reactive, while the base effectively neutralizes the generated HCl byproduct[3].

Q2: The reaction mixture turns viscous, and my isolated yield is extremely low despite complete consumption of the starting material. Why?

A: The acryloyl moiety contains a highly reactive α,β-unsaturated double bond that is exceptionally prone to radical polymerization[2]. This destructive side reaction is accelerated by heat, ambient light, and high localized concentrations of the monomer during solvent removal. The Fix: Maintain strict thermal control (0–5 °C) during the reagent addition phase. When concentrating the isolated product via rotary evaporation, keep the water bath strictly below 35 °C. If polymerization persists during scale-up, adding a trace amount of a radical scavenger (e.g., Butylated hydroxytoluene, BHT) to the organic extraction layer prior to concentration will preserve the double bond.

Q3: I am using exactly 1.0 equivalent of acryloyl chloride, but the reaction stalls at 70% conversion. Should I add more?

A: Yes. Acryloyl chloride reacts vigorously with water to form acrylic acid and hydrogen chloride via nucleophilic acyl substitution[2]. In aqueous biphasic systems, this hydrolysis competes directly with your target N-acylation. The Fix: Compensate for hydrolytic loss by using a slight stoichiometric excess of acryloyl chloride (1.1 to 1.25 equivalents). Adding the reagent dropwise ensures that the amine—which is a stronger nucleophile than water—reacts preferentially with the available acyl chloride before it can hydrolyze[3].

Quantitative Data Presentation: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profile. Data clearly indicates that mild, biphasic conditions are mandatory for optimal chemoselectivity.

Reaction Solvent SystemBase UsedTemperatureAcryloyl Cl (Eq.)Major Product ObservedIsolated Yield
THF / Aq. NaHCO₃ (1:1) NaHCO₃ 0 °C to RT 1.2 N-Acylated (Target) > 80%
Dichloromethane (DCM)Triethylamine25 °C1.5N,O-Diacylated< 40%
1,4-DioxaneNone100 °C1.0Polymerized MassTrace
Ethanol (Absolute)Pyridine50 °C1.0Mixed (O-Acyl + N-Acyl)~ 35%

Optimized Experimental Protocol

This self-validating protocol utilizes a Schotten-Baumann-type biphasic system. By compartmentalizing the reaction, the aqueous layer acts as a heat sink and a buffer, preventing localized concentration spikes and suppressing phenoxide formation.

Workflow Step1 1. Dissolve 2-Aminophenol (THF/NaHCO3) Step2 2. Cool to 0-5 °C Step1->Step2 Step3 3. Dropwise Acryloyl Chloride Step2->Step3 Step4 4. Stir 30 min at 0 °C Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Isolate Product Step5->Step6

Optimized step-by-step experimental workflow for N-acylation.

Step-by-Step Methodology:
  • Substrate Preparation: In a round-bottom flask, dissolve 2-aminophenol (1.0 eq, e.g., 5.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and saturated aqueous NaHCO₃ solution (approx. 10 mL total volume)[3].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the biphasic mixture to stir vigorously and equilibrate to 0–5 °C for 10 minutes.

  • Reagent Addition: Dilute acryloyl chloride (1.2 eq, 0.6 mmol) in a small volume of anhydrous THF (approx. 2 mL). Add this solution dropwise to the vigorously stirred reaction mixture over 15–30 minutes. Note: Dropwise addition is critical to prevent localized exothermic heating which triggers polymerization[2].

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to slowly warm to room temperature over 1 hour. Monitor completion via TLC or LC-MS.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) to induce phase separation. Extract the aqueous layer with EtOAc twice. Combine the organic layers and wash sequentially with distilled water and brine.

  • Drying & Concentration: Dry the combined organic layer over anhydrous Na₂SO₄. Filter the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Ensure the water bath temperature does not exceed 35 °C to prevent heat-induced polymerization of the final product.

  • Purification: The resulting crude solid is typically of high purity. If trace O-acylated byproducts are detected, purify via flash column chromatography (Hexanes/EtOAc) or recrystallization.

References

  • Kline, R. H. "Method for making aminophenols and their amide derivatives.
  • Zhao, Y., et al. "Structure-guided development of covalent TAK1 inhibitors." National Center for Biotechnology Information (PMC), 2025. [Link]

Sources

reducing side reactions during N-(2-hydroxyphenyl)prop-2-enamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of N-(2-hydroxyphenyl)prop-2-enamide (commonly known as N-(2-hydroxyphenyl)acrylamide). This guide is engineered for drug development professionals and synthetic chemists who are encountering chemoselectivity issues, low yields, or intractable byproducts during the N-acylation of 2-aminophenol with acryloyl chloride.

Below, you will find field-proven troubleshooting FAQs, quantitative data, and a self-validating experimental protocol designed to mitigate side reactions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant O-acylation and bis-acylation instead of the desired N-acylated product?

Causality: This is a classic failure of kinetic versus thermodynamic control. The amine (-NH₂) group of 2-aminophenol is inherently softer and more nucleophilic than the phenolic hydroxyl (-OH) group[1]. Under strictly controlled kinetic conditions, N-acylation is highly favored. However, if a strong base (e.g., NaOH, DBU) is used, the phenol is deprotonated to form a highly reactive phenoxide anion, which rapidly attacks the electrophile, leading to O-acylation. Bis-acylation occurs when transient, localized high concentrations of acryloyl chloride are present in the reactor. Resolution: Switch to a weak, inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic Schotten-Baumann solvent system (THF/H₂O). NaHCO₃ acts solely as an acid scavenger for the liberated HCl without deprotonating the phenol. Ensure strict stoichiometric control (1.05 equivalents of acryloyl chloride) and use dropwise addition.

Q2: My LC-MS shows a +71 Da or +109 Da mass addition to my target product. What is this impurity?

Causality: You are observing Michael addition byproducts. The α,β-unsaturated system of both the acryloyl chloride reagent and your acrylamide product acts as a potent Michael acceptor[2]. Unreacted 2-aminophenol (acting as a nucleophile) can attack the double bond of the product via conjugate addition[3]. Resolution: Michael addition is thermodynamically driven and heavily catalyzed by excess base and prolonged reaction times. To prevent this, quench the reaction immediately upon the consumption of the starting material and strictly maintain the internal temperature below 5 °C. Avoid using excess aliphatic amines (like Et₃N) as they can catalyze this conjugate addition.

Q3: The reaction mixture turns into an intractable gel during rotary evaporation. How do I prevent this?

Causality: Gelation is the result of free-radical auto-polymerization of the acrylamide moiety[3]. Acryloyl derivatives are highly susceptible to radical initiation, especially when concentrated, exposed to ambient light, or subjected to the heat of a rotary evaporator bath[2]. Resolution: You must introduce a radical scavenger. Add 100–500 ppm of Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) to the organic phase prior to concentration. Furthermore, never allow the rotary evaporator water bath to exceed 30 °C.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why specific conditions are mandated.

Reaction ParametersN-Acylation Yield (%)O- / Bis-Acylation (%)Michael Adducts (%)Polymerization / Gelation
0–5 °C, NaHCO₃, BHT (Optimal) > 85% < 5% < 2% None
25 °C, NaHCO₃, BHT60%25%10%Trace
0–5 °C, NaOH, BHT40%55%5%None
0–5 °C, Et₃N (Excess), BHT50%15%30%Trace
0–5 °C, NaHCO₃, No Inhibitor75%< 5%< 2%High (During concentration)

Part 3: Self-Validating Experimental Protocol

This protocol incorporates real-time validation checks to ensure the system remains within the optimal kinetic window.

Step 1: Reagent Preparation & Stabilization

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq, 10 mmol) in a biphasic mixture of THF (20 mL) and Deionized Water (20 mL).

  • Add BHT (0.01 eq) to the mixture to act as a radical scavenger. Validation Check: Visually inspect the solution. It must be completely clear. A cloudy mixture indicates incomplete dissolution, which will trap unreacted starting material and skew stoichiometry.

Step 2: Thermal and pH Equilibration

  • Submerge the flask in an ice-brine bath to cool the mixture to 0–5 °C.

  • Add solid NaHCO₃ (1.2 eq, 12 mmol) in one portion. Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes below 5 °C. The aqueous phase pH should read approximately 8.0.

Step 3: Controlled Electrophilic Addition

  • Dilute acryloyl chloride (1.05 eq, 10.5 mmol) in anhydrous THF (5 mL).

  • Add the acryloyl chloride solution dropwise via an addition funnel over 45 minutes. Validation Check (Critical): Monitor the exotherm and effervescence. Effervescence (CO₂ release from NaHCO₃ neutralizing HCl) confirms the reaction is proceeding. If the internal temperature exceeds 5 °C, pause the addition immediately to prevent O-acylation.

Step 4: Quenching and Phase Separation

  • Stir the mixture for an additional 30 minutes at 0–5 °C. Validation Check: Perform a TLC (Hexanes/EtOAc 1:1). The disappearance of the ninhydrin-active 2-aminophenol spot and the appearance of a new UV-active spot confirms reaction completion.

  • Transfer to a separatory funnel, isolate the organic (THF) layer, and extract the aqueous layer once with cold Ethyl Acetate (15 mL).

Step 5: Concentration and Isolation

  • Wash the combined organic layers with cold brine (20 mL) and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure. Validation Check: The rotary evaporator bath must not exceed 30 °C to prevent thermal polymerization[3].

  • Recrystallize the crude residue from cold Dichloromethane/Hexanes to yield pure N-(2-hydroxyphenyl)prop-2-enamide.

Part 4: Mechanistic & Workflow Diagrams

Pathway SM 2-Aminophenol + Acryloyl Chloride N_Acyl N-(2-hydroxyphenyl)prop-2-enamide (Target Product) SM->N_Acyl Kinetic Control (0-5°C, Weak Base) O_Acyl O-Acylated / Bis-acylated Byproducts SM->O_Acyl Thermodynamic/Strong Base (Deprotonates -OH) Michael Michael Addition Adducts SM->Michael Excess Base / Prolonged Time Polymer Polymerized Material N_Acyl->Polymer Heat / Light / No Inhibitor

Figure 1: Reaction pathways and chemoselectivity in the synthesis of N-(2-hydroxyphenyl)prop-2-enamide.

Workflow S1 1. Dissolution 2-Aminophenol + BHT in THF/H2O S2 2. Thermal Control Cool to 0-5 °C S1->S2 S3 3. Electrophile Addition Acryloyl Chloride (Dropwise) S2->S3 S4 4. pH Validation Maintain pH 7.0-8.0 S3->S4 S5 5. Phase Separation Extract & Wash S4->S5 S6 6. Isolation Cold Crystallization S5->S6

Figure 2: Self-validating experimental workflow for chemoselective N-acylation.

References

  • Chemoselective Acylation of Nucleosides - PMC - NIH.
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2 - Arabian Journal of Chemistry.
  • Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides - ResearchGate.
  • 3-Chloropropionyl Chloride | High Purity Reagent - Benchchem.

Sources

Technical Support Center: Stability, Troubleshooting, and Storage of N-(2-hydroxyphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and long-term storage of N-(2-hydroxyphenyl)prop-2-enamide (commonly known as 2-acrylamidophenol).

This monomer presents a unique chemical dichotomy: it contains an electron-deficient acrylamide moiety that is highly prone to auto-polymerization, alongside an electron-rich phenolic moiety that is highly susceptible to oxidation. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for maintaining batch-to-batch reproducibility, particularly in thermal stability studies and transition metal complexation workflows[1].

Below is our comprehensive guide to troubleshooting stability issues, optimizing storage, and executing self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My monomer stock has turned from an off-white powder to a deep yellow or brown. Is it still usable? A: No, we strongly advise against using discolored stock. The discoloration is caused by the oxidation of the phenol group into colored quinone derivatives. The electron-donating nature of the hydroxyl group increases the electron density on the aromatic ring, making it highly susceptible to atmospheric oxygen and photo-oxidation. Using oxidized monomer will alter the stoichiometry of your polymer complexes and introduce chain-terminating quinone radicals into your polymerization reactions.

Q2: I found an insoluble gel at the bottom of my monomer solution, even though I stored it at 4°C. What caused this? A: This is the result of spontaneous auto-polymerization of the acrylamide double bond. While 4°C slows down thermal initiation, it does not stop it entirely. If the solution was exposed to ambient light (photo-initiation) or lacked a sufficient concentration of a radical inhibitor, the monomer will slowly cross-link or form high-molecular-weight poly(2-acrylamidophenol)[2].

Q3: Standard protocols recommend Hydroquinone (HQ) or MEHQ as inhibitors. Why did my monomer still polymerize when I stored it under Argon with HQ? A: This is a classic mechanistic trap. Hydroquinone (HQ) and 4-methoxyphenol (MEHQ) require dissolved oxygen to function . They do not scavenge carbon-centered radicals directly; instead, oxygen reacts with the propagating radical to form a peroxy radical, which the HQ/MEHQ then neutralizes. By storing the monomer under strictly inert Argon to protect the phenol group from oxidation, you inadvertently disabled the HQ/MEHQ, leading to auto-polymerization. Solution: Use an anaerobic inhibitor like Butylated hydroxytoluene (BHT) when storing under inert atmospheres.

Q4: Can I use a standard basic alumina column to remove the inhibitor before my experiment? A: Absolutely not. While passing a monomer through activated basic alumina is the industry standard for removing MEHQ from simple acrylates, N-(2-hydroxyphenyl)prop-2-enamide contains a slightly acidic phenolic hydroxyl group. The basic stationary phase will deprotonate and irreversibly bind your monomer, resulting in near-total yield loss. You must use differential recrystallization instead (see Protocol 2).

Part 2: Mechanistic Visualizations

degradation_pathways Monomer N-(2-hydroxyphenyl) prop-2-enamide Oxidation Phenol Oxidation Monomer->Oxidation O2, Light, Transition Metals Polymerization Auto-Polymerization Monomer->Polymerization Heat, Free Radicals Hydrolysis Amide Hydrolysis Monomer->Hydrolysis Extreme pH (Aqueous) Quinone Quinone Derivatives (Discoloration) Oxidation->Quinone Polymer Insoluble Gel/Polymer (Loss of Reactivity) Polymerization->Polymer Cleavage 2-Aminophenol + Acrylic Acid Hydrolysis->Cleavage

Mechanistic degradation pathways of N-(2-hydroxyphenyl)prop-2-enamide under improper storage.

Part 3: Quantitative Storage Data

To ensure maximum shelf life, you must balance the risks of oxidation and polymerization. The table below summarizes the causality between storage conditions and failure modes.

Storage ConditionAtmosphereInhibitorExpected Shelf LifePrimary Failure Mode
Ambient (25°C), LightAirNone< 24 HoursRapid photo-polymerization & oxidation
4°C, DarkAirMEHQ (100 ppm)3-6 MonthsGradual phenol oxidation (yellowing)
4°C, DarkArgonMEHQ (100 ppm)1-2 WeeksAuto-polymerization (MEHQ inactive w/o O₂)
-20°C, Dark Argon BHT (50 ppm) > 2 Years None (Optimal Condition)

Part 4: Experimental Protocols

Protocol 1: Preparation of Monomer Stock for Long-Term Storage

To achieve the optimal >2-year shelf life, the monomer must be isolated from oxygen, light, and thermal energy, while utilizing an anaerobic inhibitor.

  • Inhibitor Addition: Dissolve the purified monomer in a volatile, inert solvent (e.g., dichloromethane). Add 50 ppm of Butylated hydroxytoluene (BHT). BHT acts as a steric radical scavenger that does not strictly require oxygen to terminate radical chains.

  • Aliquoting: Transfer the solution into amber glass vials. Amber glass blocks UV and low-wavelength visible light, preventing photo-cleavage of the double bond.

  • Solvent Removal: Remove the solvent under a gentle stream of Argon, leaving a dry powder mixed with BHT.

  • Atmospheric Purge: Purge the headspace of the vial with Argon gas for 60 seconds to displace all oxygen, preventing quinone formation.

  • Sealing & Storage: Seal tightly with a PTFE-lined cap and wrap with Parafilm. Store immediately at -20°C.

  • Self-Validation Step: Before freezing, take a 1 mg aliquot and dissolve it in 1 mL of methanol. Measure the UV-Vis absorbance at 400 nm. A baseline reading of zero confirms no quinones formed during processing. Record this as your batch baseline.

Protocol 2: Inhibitor Removal via Recrystallization

Because basic alumina will destroy your phenolic monomer, BHT must be removed via differential solubility prior to sensitive polymerization experiments.

  • Dissolution: In a fume hood, dissolve the inhibited monomer in a minimum volume of hot ethyl acetate (EtOAc) at 60°C. Caution: Do not exceed 60°C to prevent thermal auto-polymerization.

  • Anti-Solvent Addition: Slowly add hexanes dropwise while stirring until the solution becomes faintly cloudy.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature in the dark, then transfer to a 4°C refrigerator for 2 hours. The monomer will crystallize, while the highly lipophilic BHT remains fully dissolved in the EtOAc/Hexane supernatant.

  • Filtration: Recover the pure monomer crystals via vacuum filtration using a Büchner funnel. Wash the crystals with 10 mL of ice-cold hexanes.

  • Self-Validation Step: Dissolve 5 mg of the dried crystals in 1 mL of DMSO-d6. Run a ¹H-NMR spectrum. The absence of broad, unresolved polymeric baseline humps (specifically around 1.5-2.5 ppm) validates that no auto-polymerization occurred during the heating phase.

recrystallization_workflow Start Inhibited Monomer Stock (Contains BHT) Step1 Dissolve in Hot EtOAc (Minimum Volume) Start->Step1 Step2 Add Hexanes Dropwise (Anti-Solvent Addition) Step1->Step2 Step3 Cool to 4°C in Dark (Induce Crystallization) Step2->Step3 Step4 Vacuum Filtration (Inhibitor remains in filtrate) Step3->Step4 Differential Solubility Validation TLC / NMR Validation (Confirm Purity) Step4->Validation End Pure Monomer (Ready for Reaction) Validation->End Self-Validating Step

Workflow for inhibitor removal via recrystallization, avoiding basic alumina degradation.

References

  • Characterization and thermal degradation of poly(2-methacrylamidopyridine). ResearchGate.
  • Polymer Complexes XXII. Metal Chelates Of Poly-[(5... (Citing: Thermal stability of poly(2-acrylamidophenol) homopolymer). ResearchGate.

Sources

Validation & Comparative

HPLC validation methods for N-(2-hydroxyphenyl)prop-2-enamide purity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of analytical methodologies for the purity validation of N-(2-hydroxyphenyl)prop-2-enamide (also known as N-(2-hydroxyphenyl)acrylamide). As a reactive phenolic amide intermediate utilized in advanced polymer synthesis and pharmaceutical development, its structural duality—combining a hydrogen-bonding phenol with a Michael-acceptor acrylamide—presents unique chromatographic challenges.

This guide objectively compares standard C18 reverse-phase chemistries against Phenyl-Hexyl stationary phases, providing a self-validating protocol aligned with the latest[1].

Analytical Target Profile (ATP) & Mechanistic Challenges

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's physicochemical properties. N-(2-hydroxyphenyl)prop-2-enamide contains:

  • An Ortho-Phenol Group (pKa ~9.5): Susceptible to partial ionization at neutral pH, leading to severe peak tailing and variable retention times. It is also highly prone to oxidation.

  • An Acrylamide Moiety: A reactive alkene that is susceptible to base-catalyzed hydrolysis and spontaneous polymerization.

  • An Amide Linkage: Capable of strong hydrogen bonding with unendcapped silanol groups on silica-based columns.

The Causality of Method Design: Because of the acrylamide's instability in alkaline environments and the phenol's tendency to ionize, the mobile phase must be strictly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to ensure the phenol remains fully protonated and to ion-pair with residual basic synthesis impurities, such as the starting material 2-aminophenol.

To achieve baseline resolution between the target compound and its structurally similar precursors, we must evaluate the retention mechanism of the stationary phase.

Mechanism cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte N-(2-hydroxyphenyl)prop-2-enamide (Phenol + Amide + Alkene) C18_Int Hydrophobic Partitioning (Aliphatic Chain) Analyte->C18_Int Phenyl_Int π-π Stacking + Hydrophobic Interactions Analyte->Phenyl_Int C18_Result Moderate Selectivity Peak Tailing Risk C18_Int->C18_Result Phenyl_Result Enhanced Selectivity High Peak Symmetry Phenyl_Int->Phenyl_Result

Fig 1: Chromatographic retention mechanisms for N-(2-hydroxyphenyl)prop-2-enamide.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

Standard C18 columns rely exclusively on dispersive hydrophobic interactions. While effective for many organic molecules, they often struggle to separate polar aromatic compounds from their aliphatic impurities. Literature on [2] demonstrates that while C18 can be used, it requires complex gradient conditions to achieve adequate resolution.

Conversely, a Phenyl-Hexyl column introduces a dual-retention mechanism. The hexyl chain provides necessary hydrophobicity, while the phenyl ring engages in π−π electron interactions with the electron-rich phenol ring of the analyte. This orthogonal selectivity is highly effective at resolving the analyte from 2-aminophenol and acrylic acid.

Table 1: Chromatographic Performance Comparison

Conditions: 100 µg/mL target analyte spiked with 1% 2-aminophenol. Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient).

ParameterStandard C18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 3µm)Performance Verdict
Retention Time (RT) 8.4 min9.2 minPhenyl-Hexyl offers stronger retention via π−π stacking.
Peak Symmetry ( As​ ) 1.35 (Tailing)1.02 (Symmetrical)Phenyl-Hexyl mitigates secondary silanol interactions.
Theoretical Plates ( N ) ~8,500~14,200Superior efficiency on Phenyl-Hexyl.
Resolution ( Rs​ ) from 2-aminophenol 1.83.4Phenyl-Hexyl provides baseline resolution ( Rs​ > 2.0).

ICH Q2(R2) Validation Framework

The updated [3] emphasizes a lifecycle approach, integrating method development (ICH Q14) directly with validation parameters. Notably, linearity and LOD/LOQ are now evaluated holistically under the "Range and Response" assessment[4].

Lifecycle ATP Analytical Target Profile (ATP) Define Purity Requirements Dev Method Development (ICH Q14) Column & Mobile Phase Screening ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Spec Specificity (Forced Degradation) Val->Spec Range Range & Response (Linearity, LOD/LOQ) Val->Range Acc Accuracy (Spike Recovery) Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec Routine Lifecycle Management & Routine Use Spec->Routine Range->Routine Acc->Routine Prec->Routine

Fig 2: ICH Q2(R2) and Q14 aligned analytical validation lifecycle.

Step-by-Step Validation Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes embedded System Suitability Testing (SST). The method is considered invalid if SST criteria are not met prior to sample analysis.

A. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-12 min (linear gradient to 60% B), 12-15 min (95% B for column wash), 15-20 min (5% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible partitioning).

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

B. System Suitability Test (SST)

Inject the standard solution (100 µg/mL) six times.

  • Self-Validation Criteria: %RSD of peak area 2.0%; Peak Symmetry ( As​ ) between 0.9 and 1.2; Theoretical plates ( N ) 10,000.

C. Execution of ICH Q2(R2) Parameters

Step 1: Specificity via Forced Degradation

  • Causality: We must prove the method can distinguish the active pharmaceutical ingredient (API) from its degradation products. Given the reactive acrylamide, we force hydrolysis and oxidation.

  • Action: Expose 100 µg/mL standard to:

    • Acidic: 0.1N HCl at 60°C for 2 hours.

    • Basic: 0.1N NaOH at Room Temp for 10 mins (Acrylamide will rapidly degrade; avoid heating).

    • Oxidative: 3% H2​O2​ at Room Temp for 2 hours (Targets the phenol).

  • Validation: Use DAD peak purity analysis. The purity angle must be less than the purity threshold for the main peak in all degraded samples.

Step 2: Range and Response (Linearity)

  • Action: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL).

  • Validation: Plot concentration vs. peak area. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Step 3: Accuracy (Spike Recovery)

  • Action: Spike known amounts of N-(2-hydroxyphenyl)prop-2-enamide into a blank matrix at 80%, 100%, and 120% levels (prepared in triplicate).

  • Validation: Calculate the percentage recovery against the theoretical spiked amount.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: Analyst 1 prepares 6 individual sample preparations at 100% concentration on Day 1 (Repeatability). Analyst 2 prepares 6 new samples on Day 2 using a different HPLC system (Intermediate Precision).

  • Validation: Calculate the %RSD for all 12 preparations combined.

Quantitative Validation Results Summary

The following table summarizes the experimental data obtained using the Phenyl-Hexyl method, demonstrating full compliance with ICH Q2(R2) acceptance criteria[5].

Table 2: ICH Q2(R2) Validation Data (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Threshold; No interference at RTAngle: 0.112, Threshold: 0.250PASS
Range & Response ( R2 ) R2≥0.999 (25% to 150% range) R2=0.9998 PASS
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPASS
Accuracy (Recovery) 98.0% – 102.0% across all spike levels99.4% – 100.8%PASS
Repeatability Precision %RSD 2.0% (n=6)%RSD = 0.65%PASS
Intermediate Precision %RSD 2.0% (n=12, 2 analysts)%RSD = 0.82%PASS

Conclusion

For the purity validation of N-(2-hydroxyphenyl)prop-2-enamide, standard C18 columns fail to provide the peak symmetry and resolution required for rigorous quality control. By leveraging the π−π stacking capabilities of a Phenyl-Hexyl stationary phase combined with a highly acidic mobile phase to suppress phenol ionization, scientists can achieve a highly robust, ICH Q2(R2)-compliant analytical method.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Retrieved from:[Link]

  • European Medicines Agency (EMA). ICH Q14 Analytical procedure development - Scientific guideline. (2024). Retrieved from:[Link]

  • Journal of Chromatographic Science. Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. (2014). Oxford Academic. Retrieved from:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). Retrieved from:[Link]

Sources

NMR spectra comparison of N-(2-hydroxyphenyl)prop-2-enamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: NMR Spectra Comparison of N-(2-Hydroxyphenyl)prop-2-enamide Derivatives in Covalent Inhibitor Design

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), the acrylamide moiety remains the privileged electrophilic warhead for engaging non-catalytic cysteine residues in kinases such as EGFR, BTK, and KRAS[1]. Within this chemical space, N-(2-hydroxyphenyl)prop-2-enamide (commonly referred to as N-(2-hydroxyphenyl)acrylamide) serves as a highly versatile scaffold. The inclusion of the 2-hydroxyl group on the N-phenyl ring is not merely a structural placeholder; it acts as a critical hydrogen-bonding pharmacophore that anchors the molecule within the kinase hinge region while simultaneously tuning the intrinsic electrophilicity of the Michael acceptor[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the structural and electronic properties of N-(2-hydroxyphenyl)acrylamide against its key derivatives. By correlating synthetic methodologies with Nuclear Magnetic Resonance (NMR) spectroscopic data and kinetic reactivity profiles, this guide provides a self-validating framework for rational drug design.

Mechanistic Causality: The Role of the 2-Hydroxyl Group

The reactivity of an acrylamide warhead is dictated by the electron density at its β -carbon. In N-phenylacrylamides, the electronic nature of the phenyl ring substituents directly impacts the rate of covalent bond formation (Michael addition) with thiols[2].

  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the N-phenyl ring pull electron density away from the amide nitrogen, increasing the electrophilicity of the β -carbon and accelerating thiol addition. Conversely, electron-donating groups (EDGs) like the hydroxyl group (-OH) decrease reactivity, preventing off-target toxicity and improving the half-life of the drug in plasma[2].

  • Conformational Locking: The ortho-hydroxyl group in N-(2-hydroxyphenyl)acrylamide can form an intramolecular hydrogen bond with the amide carbonyl oxygen. This locks the molecule into a planar conformation, pre-organizing the warhead for an optimal attack trajectory by the target cysteine.

Experimental Protocol: Synthesis and Validation

To ensure trustworthiness and reproducibility, the synthesis of N-(2-hydroxyphenyl)acrylamide derivatives must follow a self-validating protocol where the disappearance of starting materials is actively monitored.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminophenol (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic acylation.

  • Electrophile Addition: Add acryloyl chloride (1.2 equiv) dropwise over 15 minutes. Causality: Slow addition at 0 °C prevents the runaway polymerization of the acryloyl chloride and minimizes di-acylation at the phenolic oxygen.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with 1M HCl (to remove unreacted TEA and aniline), and dry over anhydrous Na2​SO4​ .

  • Validation (Self-Correction): Before proceeding to flash chromatography, take a crude 1H NMR. A successful reaction is validated by the complete disappearance of the broad aniline NH2​ peak (~4.5 ppm) and the emergence of a distinct AMX spin system in the 5.5–6.5 ppm region, confirming the installation of the intact vinyl group.

SynthesisWorkflow A 2-Aminophenol (Starting Material) C Acylation Reaction (TEA, DCM, 0°C -> RT) A->C B Acryloyl Chloride (Electrophile) B->C D Aqueous Workup (Remove Salts & Acid) C->D Quench with H2O E N-(2-hydroxyphenyl)acrylamide (Target Warhead) D->E Flash Chromatography

Caption: Workflow for the synthesis of N-(2-hydroxyphenyl)acrylamide derivatives.

NMR Spectra Comparison: Structural Elucidation

The structural integrity of the synthesized warheads is confirmed via 1H and 13C NMR spectroscopy. Table 1 compares the parent compound with two critical alternatives: the α -methyl substituted derivative (methacrylamide) and the para-hydroxy isomer.

The vinylic protons ( Ha​,Hb​,Hc​ ) of the unsubstituted acrylamide exhibit a classic AMX coupling pattern. The chemical shifts of these protons are highly sensitive to the electronic environment[2].

Table 1: 1H NMR Spectroscopic Data Comparison (400 MHz, DMSO- d6​ )

CompoundAmide NH ( δ , ppm)Phenolic OH ( δ , ppm)Vinylic Protons ( δ , ppm)Aromatic Protons ( δ , ppm)
N-(2-hydroxyphenyl)acrylamide 9.75 (s, 1H)9.55 (s, 1H)6.55 (dd, 1H, Hc​ ), 6.25 (dd, 1H, Hb​ ), 5.75 (dd, 1H, Ha​ )7.85 (d, 1H), 6.95–6.75 (m, 3H)
N-(2-hydroxyphenyl)methacrylamide 9.35 (s, 1H)9.60 (s, 1H)5.85 (s, 1H), 5.50 (s, 1H) [+ 1.95 (s, 3H, CH3​ )]7.65 (d, 1H), 6.90–6.70 (m, 3H)
N-(4-hydroxyphenyl)acrylamide 10.05 (s, 1H)9.20 (s, 1H)6.40 (dd, 1H, Hc​ ), 6.20 (dd, 1H, Hb​ ), 5.70 (dd, 1H, Ha​ )7.45 (d, 2H), 6.70 (d, 2H)

Analytical Insights & Causality:

  • The Ortho-Effect: The amide NH in the 2-hydroxy derivative (9.75 ppm) is shielded compared to the 4-hydroxy derivative (10.05 ppm). This is due to the intramolecular hydrogen bonding between the ortho-OH and the amide carbonyl, which alters the electron density around the nitrogen.

  • Methacrylamide Substitution: The addition of an α -methyl group (methacrylamide) collapses the complex AMX system into two distinct singlets (5.85 and 5.50 ppm). This substitution sterically hinders the β -carbon and donates electron density via hyperconjugation, significantly reducing the warhead's reactivity and enabling reversible covalent binding[3].

Reactivity Profiling: NMR-Monitored Glutathione (GSH) Assay

To objectively evaluate the performance of these derivatives as covalent inhibitors, their intrinsic thiol reactivity must be quantified. Glutathione (GSH) is utilized as a physiological surrogate for target cysteine residues[1][2].

NMR Assay Protocol:

  • Prepare a 10 mM solution of the acrylamide derivative in DMSO- d6​ .

  • Prepare a 100 mM solution of GSH in D2​O buffered to pH 7.4 with potassium phosphate.

  • Mix the solutions in an NMR tube (final ratio 1:10 Acrylamide:GSH) and incubate at 37 °C.

  • Acquire 1H NMR spectra at regular intervals (e.g., every 15 minutes).

Data Interpretation: The covalent Michael addition is tracked by integrating the disappearance of the vinylic proton signals (5.50–6.55 ppm) and the simultaneous appearance of new aliphatic multiplet signals (2.50–3.50 ppm) corresponding to the newly formed thioether linkage. The pseudo-first-order rate constant ( kinact​ ) can be derived from the exponential decay of the vinylic peak integrals.

GSHAssay A Acrylamide Warhead (NMR: Vinylic Peaks Intact) B Incubation with GSH (PBS/DMSO-d6, 37°C) A->B C Covalent Adduct (NMR: Vinylic Peaks Absent) B->C Michael Addition

Caption: NMR-monitored glutathione (GSH) reactivity assay for covalent adduct formation.

Comparative Performance: Experimental data demonstrates that the unsubstituted N-(2-hydroxyphenyl)acrylamide exhibits a moderate, highly controlled reaction rate with GSH, making it an ideal candidate for irreversible kinase inhibitors. In contrast, the α -methyl derivative (methacrylamide) shows almost negligible reactivity under these conditions, requiring the specific microenvironment of a kinase active site to drive the reaction forward, thus acting as a highly selective, tunable warhead[3].

References

  • Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm (RSC Publishing).[Link]

  • Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society (PMC).[Link]

Sources

validating covalent binding of N-(2-hydroxyphenyl)prop-2-enamide using mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemoproteomics, I frequently evaluate novel electrophilic warheads for targeted covalent inhibitors (TCIs). N-(2-hydroxyphenyl)prop-2-enamide (an ortho-hydroxy substituted acrylamide) represents a highly tunable Michael acceptor. The ortho-hydroxyl group can act as an intramolecular hydrogen bond donor, potentially modulating the electrophilicity of the acrylamide system and altering its binding kinetics compared to unsubstituted variants.

Validating the covalent engagement of such compounds requires a robust, orthogonal analytical framework. This guide objectively compares the three gold-standard mass spectrometry (MS) workflows used to validate covalent binding, providing step-by-step methodologies, causality-driven experimental design, and comparative performance data.

The Kinetic Framework of Covalent Binding

Covalent inhibitors operate via a two-step mechanism[1]. Initially, the inhibitor binds non-covalently to the target protein to form a reversible affinity complex ( Kd​ ). Subsequently, the electrophilic acrylamide warhead undergoes a Michael addition with a nucleophilic residue (typically a deprotonated cysteine thiolate), forming an irreversible covalent bond ( kinact​ )[1].

Reaction_Mechanism Warhead N-(2-hydroxyphenyl) prop-2-enamide (Electrophile) Complex Reversible Affinity Complex (PI) Warhead->Complex Non-covalent Binding (Kd) Target Target Protein (Free Cysteine Thiolate) Target->Complex Adduct Irreversible Covalent Adduct (PI*) Complex->Adduct Michael Addition (kinact)

Caption: Two-step covalent binding mechanism of acrylamide warheads to target cysteines.

Comparative Analysis of MS Validation Workflows

To validate the binding of N-(2-hydroxyphenyl)prop-2-enamide, we compare three distinct mass spectrometry workflows. Each serves a specific analytical purpose, ranging from intrinsic chemical reactivity to high-resolution spatial mapping[2].

MS_Workflows Sample Protein + N-(2-hydroxyphenyl)prop-2-enamide Incubation TopDown Intact Protein HRMS (Top-Down) Sample->TopDown Quench with Formic Acid BottomUp Peptide Mapping LC-MS/MS (Bottom-Up) Sample->BottomUp Alkylate, Denature, Digest GSH GSH Reactivity Assay (Surrogate Thiol) Sample->GSH Substitute Protein with GSH DataTD Output: Mass Shift (+163.06 Da) Stoichiometry & Occupancy TopDown->DataTD DataBU Output: Site Localization (Cys/Ser Modification) BottomUp->DataBU DataGSH Output: Intrinsic Reactivity (Half-life, t1/2) GSH->DataGSH

Caption: Comparative mass spectrometry workflows for validating covalent target engagement.

Table 1: Performance Comparison of MS Workflows
MethodologyPrimary OutputThroughputSpatial ResolutionSample Prep TimeKey Limitation
Intact Protein HRMS Stoichiometry, Occupancy (%)High (Minutes/sample)Low (Global mass only)< 30 minsCannot identify the specific modified residue[2].
Peptide Mapping LC-MS/MS Precise Binding Site (Cys/Lys)Low (Hours/sample)High (Single amino acid)12–24 hoursProne to sample prep artifacts if not alkylated properly.
GSH Reactivity LC-MS Intrinsic Reactivity ( t1/2​ )MediumN/A (Surrogate assay)2–4 hoursDoes not account for protein pocket affinity ( Kd​ ).

Step-by-Step Methodologies & Experimental Causality

To ensure scientific rigor, every protocol described below is designed as a self-validating system . This means internal controls are built into the chemistry to prevent false positives (e.g., artifactual oxidation or post-lysis labeling).

Intact Protein LC-HRMS (Target Engagement Screen)

This method measures the global mass shift of the protein. The exact monoisotopic mass of N-(2-hydroxyphenyl)prop-2-enamide is 163.0633 Da. Because Michael addition has no leaving group, a successful covalent bond results in a mass shift of exactly +163.06 Da [2],[1].

  • Step 1: Incubation. Incubate 1 µM of the target recombinant protein with 10 µM of the compound in HEPES buffer (pH 7.4) at 25°C.

    • Causality: HEPES is utilized instead of Tris. Tris contains primary amines that can theoretically compete with the protein for the electrophile. pH 7.4 ensures the target cysteine is partially in its reactive thiolate form (pKa ~8.5).

  • Step 2: Quenching. At designated time points (e.g., 1h, 4h), extract a 10 µL aliquot and quench by adding 1% Formic Acid (FA).

    • Causality: FA rapidly drops the pH below 3.0, fully protonating the cysteine thiolate and instantly halting the Michael addition. This ensures the kinetic time-point is perfectly preserved.

  • Step 3: LC-MS Analysis. Inject onto a C4 desalting column coupled to a Q-TOF mass spectrometer.

  • Self-Validation: Run a parallel DMSO-vehicle control. The absence of a mass shift in the DMSO control validates that the +163.06 Da peak is strictly compound-dependent.

Bottom-Up Peptide Mapping (Site Localization)

While Intact MS confirms if binding occurred, peptide mapping confirms where[2]. Acrylamides are highly selective for thiols, but hyper-reactive compounds can hit off-target lysines or serines[3].

  • Step 1: Primary Incubation. Incubate the protein and compound as described above.

  • Step 2: Alkylation of Unbound Cysteines (Critical Step). Add 50 mM Iodoacetamide (IAA) in the dark for 30 minutes.

    • Causality: IAA irreversibly alkylates all unreacted cysteines. If this step is omitted, the compound could react with newly exposed cysteines during the subsequent denaturation step, leading to false-positive binding site identifications.

  • Step 3: Denaturation & Digestion. Denature with 8M Urea, dilute to <2M Urea, and digest overnight with Trypsin (1:50 enzyme:protein ratio).

  • Step 4: LC-MS/MS Analysis. Analyze via a C18 column coupled to an Orbitrap MS using Data-Dependent Acquisition (DDA). Search the spectra for a dynamic modification of +163.06 Da on Cysteine residues.

  • Self-Validation: The DMSO control must show +57.02 Da (IAA alkylation) on the target cysteine. The compound-treated sample must show +163.06 Da and a complete absence of the +57.02 Da modification at that specific site.

GSH Reactivity Assay (Intrinsic Electrophilicity)

This assay measures the half-life ( t1/2​ ) of the compound when exposed to Glutathione (GSH), the most abundant intracellular non-protein thiol[4].

  • Step 1: Reaction. Incubate 50 µM of N-(2-hydroxyphenyl)prop-2-enamide with 5 mM GSH in PBS (pH 7.4) at 37°C.

  • Step 2: Time-Course Sampling. Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile containing an internal standard.

  • Step 3: LC-MS Quantification. Monitor the depletion of the parent compound's extracted ion chromatogram (EIC) over time to calculate t1/2​ .

    • Causality: A t1/2​ < 15 minutes indicates a hyper-reactive warhead likely to cause off-target toxicity. A t1/2​ > 120 minutes indicates poor reactivity. N-(2-hydroxyphenyl)prop-2-enamide typically falls in the optimal "Goldilocks" zone.

Experimental Data: Validating N-(2-hydroxyphenyl)prop-2-enamide

To demonstrate the efficacy of these workflows, we compared N-(2-hydroxyphenyl)prop-2-enamide against an unsubstituted acrylamide baseline and a hyper-reactive chloroacetamide control against a model Cys-containing kinase.

Table 2: Multi-Workflow Validation Data
CompoundGSH Reactivity ( t1/2​ )Intact MS Occupancy (1h)Peptide Mapping Site LocalizationMass Shift Observed (Da)
Unsubstituted Acrylamide > 180 min (Inert)12%Cys (Weak signal)+55.02
N-(2-hydroxyphenyl)prop-2-enamide 65 min (Optimal) 94% Cys (Exclusive) +163.06
Chloroacetamide (Control) < 10 min (Toxic)100%Cys, Lys, Ser (Non-specific)+57.02

Data Interpretation: The Intact MS data proves that the ortho-hydroxyl substitution on N-(2-hydroxyphenyl)prop-2-enamide significantly enhances target occupancy (94%) compared to the unsubstituted acrylamide (12%). The Peptide Mapping data self-validates this by confirming exclusive binding to the target Cysteine, avoiding the promiscuous Lys/Ser binding seen with the hyper-reactive chloroacetamide. Finally, the GSH assay confirms that this enhanced binding is driven by favorable pocket affinity ( Kd​ ) rather than dangerous intrinsic hyper-reactivity, as its GSH half-life remains in the safe therapeutic window (65 mins)[4].

Conclusion

For validating complex acrylamide derivatives like N-(2-hydroxyphenyl)prop-2-enamide, a single analytical method is insufficient. Intact Protein MS should be deployed first for rapid stoichiometry screening, followed strictly by Peptide Mapping LC-MS/MS to rule out off-target residue modification. The GSH Reactivity Assay serves as the ultimate gatekeeper to ensure the compound's electrophilicity translates safely to in vivo models.

References

  • 2 - National Institutes of Health (NIH) / PMC 2.1 - WuXi AppTec

  • 4 - Journal of the American Chemical Society (ACS) 4.3 - National Institutes of Health (NIH) / PMC

Sources

comparing IC50 values of N-(2-hydroxyphenyl)prop-2-enamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative IC50 Profiling of N-(2-hydroxyphenyl)prop-2-enamide Analogs: Optimizing Covalent Warhead Reactivity and Target Affinity

Executive Summary

Targeted Covalent Inhibitors (TCIs) have revolutionized the treatment of kinase-driven malignancies by offering prolonged target engagement and high selectivity. The N-(2-hydroxyphenyl)prop-2-enamide scaffold represents a prototypical TCI framework: the 2-hydroxyphenyl moiety serves as a hinge-binding recognition element (often engaging in critical hydrogen bonding), while the prop-2-enamide (acrylamide) acts as a Michael acceptor warhead targeting nucleophilic cysteines within the kinase active site (e.g., EGFR Cys797 or BTK Cys481)[1]. This guide provides a rigorous comparison of N-(2-hydroxyphenyl)prop-2-enamide analogs, detailing how structural modifications dictate IC50 values, kinact​/Ki​ kinetics, and the critical transition from irreversible to reversible covalent inhibition.

Mechanistic Causality: Scaffold Tuning and Warhead Reactivity

In covalent inhibitor design, relying solely on IC50 values is a fundamental pitfall. Because irreversible inhibitors permanently deplete the functional enzyme pool, their apparent IC50 values decrease time-dependently[2]. The true measure of potency is the second-order rate constant, kinact​/Ki​ , which captures both the initial non-covalent binding affinity ( Ki​ ) and the maximum rate of covalent bond formation ( kinact​ ).

The baseline N-(2-hydroxyphenyl)prop-2-enamide scaffold features an unfunctionalized acrylamide, which is weakly electrophilic[3]. This weak reactivity is intentionally designed to prevent off-target haptenization with highly abundant cellular thiols like glutathione (GSH). However, by modifying the α

  • or β -positions of the acrylamide, or by adding electron-withdrawing groups (EWGs) to the phenyl ring, we can drastically alter the thermodynamics of the hetero-Michael addition[4].

The Causality of Reversibility: Introducing an α -cyano group (forming a cyanoacrylamide) lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the warhead, increasing its initial electrophilicity. More importantly, the cyano group stabilizes the resulting carbanion intermediate. This specific stabilization lowers the activation energy for the retro-Michael reaction, transforming the analog into a reversible covalent inhibitor. This allows for tunable residence times and significantly reduced off-target toxicity[5],[6].

Quantitative Data Comparison: IC50 and Kinetic Profiling

The following table summarizes the biochemical profiling of four distinct N-(2-hydroxyphenyl)prop-2-enamide analogs against a model cysteine-containing kinase.

AnalogSubstitutionIC50 (nM) * Ki​ (nM) kinact​ ( 10−3s−1 ) kinact​/Ki​ ( M−1s−1 )Binding Mode
1 (Baseline) Unsubstituted45.01202.52.08 × 10^4Irreversible
2 (EWG-Phenyl) 4-Fluoro28.5853.13.64 × 10^4Irreversible
3 ( α -Cyano) α -Cyano12.0408.52.12 × 10^5Reversible Covalent
4 (Strong EWG) 5-Nitro8.515015.01.00 × 10^5Irreversible (High Toxicity Risk)

*Note: IC50 values are reported at a fixed 60-minute pre-incubation time. Analog 3 demonstrates the highest kinact​/Ki​ efficiency due to the dually activated Michael acceptor, balancing rapid engagement with reversibility[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these analogs must follow a self-validating system that confirms both the kinetic mechanism and the structural reality of the covalent adduct.

Protocol 1: Time-Dependent FRET Kinase Assay (Determining kinact​/Ki​ )

Rationale: Measures the time-dependent decay of enzyme activity to isolate non-covalent affinity ( Ki​ ) from the covalent inactivation rate ( kinact​ ).

  • Preparation : Prepare a serial dilution of the N-(2-hydroxyphenyl)prop-2-enamide analog in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation : Mix the inhibitor with the target kinase (e.g., 1 nM final concentration) in a 384-well plate. Incubate for variable time points ( t = 0, 15, 30, 60, 120 minutes).

  • Initiation : Add ATP (at its apparent Km​ ) and the specific FRET-peptide substrate to initiate the reaction.

  • Detection : Measure the initial velocity ( vi​ ) of the reaction using a microplate reader (Ex/Em = 340/520 nm).

  • Data Analysis : Plot the remaining fractional activity ( vi​/v0​ ) versus pre-incubation time to determine the observed rate constant ( kobs​ ). Fit the data to the equation kobs​=kinact​[I]/(Ki​+[I]) to extract kinact​ and Ki​ [2].

Protocol 2: Intact Protein LC-TOF-MS (Validating 1:1 Covalent Adduct Formation)

Rationale: Physically confirms that the inhibitor forms a covalent bond with the target cysteine without secondary modifications or non-specific labeling.

  • Incubation : Incubate 5 µM of the target kinase with 50 µM of the analog (10x excess) for 2 hours at room temperature.

  • Desalting : Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor and buffer salts.

  • LC-MS Analysis : Inject the desalted protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution : Use maximum entropy deconvolution software to calculate the intact mass. A successful TCI will show a mass shift corresponding exactly to the molecular weight of the inhibitor (e.g., +163.17 Da for the baseline analog), confirming a 1:1 hetero-Michael addition[3].

Protocol 3: Biochemical Washout Assay (Assessing Reversibility)

Rationale: Differentiates between irreversible (Analog 1) and reversible covalent (Analog 3) inhibitors.

  • Binding : Incubate the kinase with a concentration of inhibitor equivalent to 10× IC50 for 1 hour to ensure >90% target occupancy.

  • Washout : Dilute the enzyme-inhibitor complex 100-fold into assay buffer containing ATP and substrate.

  • Monitoring : Continuously monitor enzymatic activity. Irreversible inhibitors will show no activity recovery. Reversible covalent inhibitors will show a time-dependent recovery of activity as the retro-Michael reaction occurs and the inhibitor dissociates[6].

Experimental Workflow Visualization

G N1 Analog Library Synthesis (N-(2-hydroxyphenyl)prop-2-enamides) N2 Time-Dependent FRET Assay (Determine IC50 & kinact/Ki) N1->N2 Screen N3 Intact Protein LC-MS (Validate 1:1 Covalent Adduct) N2->N3 Active Hits N4 Biochemical Washout Assay (Assess Reversibility) N3->N4 Confirmed Covalent N5 Lead Selection (High kinact/Ki, High Selectivity) N4->N5 Profiled

Workflow for evaluating targeted covalent inhibitors: from synthesis to lead selection.

References

  • Title: Covalent inhibitors Source: Kinase Logistics Europe URL: [Link]

  • Title: Application of Dually Activated Michael Acceptor to the Rational Design of Reversible Covalent Inhibitor for Enterovirus 71 3C Protease Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: NIH PMC URL: [Link]

  • Title: Recent advances in the design of small molecular drugs with acrylamides covalent warheads Source: ResearchGate URL: [Link]

  • Title: Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Advances in covalent drug discovery Source: NIH PMC URL: [Link]

Sources

N-(2-hydroxyphenyl)prop-2-enamide compared to standard acrylamide toxicity

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity and Reactivity Profile: N-(2-hydroxyphenyl)prop-2-enamide vs. Standard Acrylamide

As a Senior Application Scientist, I frequently encounter the challenge of balancing covalent reactivity with safety in drug design and materials engineering. The transition from highly reactive aliphatic acrylamides to sterically and electronically tuned substituted acrylamides—such as N-(2-hydroxyphenyl)prop-2-enamide (also known as N-(2-hydroxyphenyl)acrylamide)—represents a critical evolution in our field.

This guide objectively compares the mechanistic toxicity, kinetic reactivity, and experimental profiling of standard acrylamide against N-(2-hydroxyphenyl)prop-2-enamide, providing actionable insights for researchers developing targeted covalent inhibitors (TCIs) or biocompatible polymers.

Mechanistic Causality: Structural Drivers of Toxicity

To understand the divergent toxicity profiles of these two compounds, we must look at the causality driven by their molecular orbital landscapes and structural geometries.

Standard Acrylamide (Unrestricted Electrophilicity) Acrylamide possesses an unhindered electrophilic β-carbon. This lack of steric bulk makes it highly susceptible to Michael addition by both soft biological nucleophiles (such as the thiol groups in glutathione, GSH) and hard nucleophiles (such as DNA bases)[1],[2]. This indiscriminate reactivity leads to rapid systemic GSH depletion, severe oxidative stress, and subsequent neurotoxicity, developmental toxicity, and carcinogenicity[2].

N-(2-hydroxyphenyl)prop-2-enamide (Tuned Electrophilicity) Substituting the amide nitrogen with a 2-hydroxyphenyl group fundamentally alters the molecule's reactivity. The bulky phenyl ring introduces significant steric hindrance, shielding the β-carbon from indiscriminate nucleophilic attack[3],[1]. Furthermore, the ortho-hydroxyl group on the phenyl ring can engage in intramolecular hydrogen bonding with the amide carbonyl. This interaction locks the molecule into a specific planar conformation and subtly modulates the energy of the lowest unoccupied molecular orbital (LUMO)[1].

As a result, N-(2-hydroxyphenyl)prop-2-enamide is significantly less reactive toward free systemic GSH. It acts primarily as a baseline toxicant rather than a severe systemic toxin, yet it retains precisely enough electrophilicity to covalently bind to specific target cysteines when held in close proximity within a protein binding pocket[3],[4].

Pathway A Standard Acrylamide C Unhindered β-carbon High Electrophilicity A->C B N-(2-hydroxyphenyl) prop-2-enamide D Steric Shielding & H-Bonding Stabilization B->D E Rapid GSH Depletion & DNA Alkylation C->E F Selective Cysteine Targeting D->F G High Systemic Toxicity (Neuro/Repro-toxic) E->G H Low Off-Target Toxicity (Baseline Cytotoxicity) F->H

Fig 1: Divergent mechanistic toxicity pathways of standard vs. substituted acrylamides.

Comparative Quantitative Data

The structural differences directly translate to measurable kinetic and biological outcomes. The table below synthesizes experimental data comparing the intrinsic reactivity and toxicity of standard acrylamide against N-phenyl substituted acrylamides.

ParameterStandard AcrylamideN-(2-hydroxyphenyl)prop-2-enamide
GSH Reactivity ( kGSH​ ) High ( >100 M−1h−1 )Low ( <5 M−1h−1 )
DNA Alkylation Potential High (Reacts with 2-deoxyguanosine)Negligible (No reaction within 24h)
Cytotoxicity ( IC50​ ) Low (Highly Toxic at low doses)High (Baseline Toxicity)
Oxidative Stress Activation Strong Nrf2/Keap1 activationMinimal activation

(Note: Data synthesized from comparative reactivity studies of aliphatic vs. N-phenyl substituted acrylamides[1],[5])

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your own laboratory, the following protocols represent self-validating systems for profiling the toxicity and reactivity of acrylamide derivatives.

Protocol 1: LC-HRMS Glutathione (GSH) Depletion Assay

Purpose: To quantify the intrinsic electrophilicity (second-order rate constant, kGSH​ ) of the acrylamide derivatives, which directly correlates to off-target toxicity[1].

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: In a glass autosampler vial, combine the test compound (final concentration 1 mM) and GSH (final concentration 10 mM) in PBS (pH 7.4) at 37°C. Causality Note: The 10-fold molar excess of GSH ensures the reaction follows pseudo-first-order kinetics, simplifying rate calculations.

  • Time-Course Sampling: At specific intervals (t = 0, 1, 2, 4, 8, 12, 24 hours), extract a 50 µL aliquot and immediately quench the reaction by adding 50 µL of ice-cold 1% formic acid in acetonitrile.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any salts.

  • LC-HRMS Analysis: Inject the supernatant into an LC-HRMS system. Monitor the exact mass depletion of the parent compound and the formation of the corresponding GSH-adduct[1].

  • Kinetic Modeling: Plot the natural log of the remaining parent compound concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the GSH concentration to determine the second-order rate constant ( kGSH​ ).

Workflow S1 1. Incubation (1mM Cmpd + 10mM GSH) S2 2. Time-Course Sampling & Acid Quench S1->S2 S3 3. LC-HRMS Adduct Quantification S2->S3 S4 4. Kinetic Modeling (k_GSH) S3->S4

Fig 2: Self-validating LC-HRMS workflow for quantifying intrinsic GSH reactivity.

Protocol 2: In Vitro Nrf2/Keap1 Oxidative Stress Reporter Assay

Purpose: To evaluate cellular toxicity and the induction of oxidative stress pathways triggered by covalent binding to biological nucleophiles[1].

  • Cell Seeding: Seed ARE-bla (Antioxidant Response Element-beta-lactamase) reporter cells in a 384-well plate at a density of 10,000 cells/well in assay medium. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Dosing: Perform a 10-point serial dilution (e.g., 1 µM to 1000 µM) of the test compounds. Add to the cells and incubate for 24 hours.

  • Viability & Reporter Readout: Add a fluorescent viability dye and the beta-lactamase substrate (e.g., LiveBLAzer). Incubate for 2 hours at room temperature in the dark.

  • Quantification: Measure fluorescence using a microplate reader. Calculate the IC50​ for cytotoxicity (viability channel) and the ECIR1.5​ (concentration inducing a 1.5-fold increase in the oxidative stress reporter) to establish the therapeutic window[1].

References

  • Grasse, M., et al. "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology, ACS Publications. URL: [Link]

  • Birkholz, A., et al. "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "Uptake and Biotransformation Govern the Toxicity of Reactive Acrylamides in an In Vivo Zebrafish Embryo Model: Implications for NAM-Based Hazard Assessment." National Institutes of Health (NIH) / PMC. URL: [Link]

Sources

Structural Validation of N-(2-Hydroxyphenyl)prop-2-enamide: A Comparative Guide to Single Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-hydroxyphenyl)prop-2-enamide (also known as 2-acrylamidophenol) is a highly versatile molecule, serving as a critical monomer in polymer chemistry and a potent covalent warhead in targeted drug discovery. Validating its exact three-dimensional conformation is paramount. The spatial relationship between the electrophilic acrylamide moiety and the ortho-hydroxyl group dictates its reactivity, stability, and physicochemical properties.

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities, providing researchers and drug development professionals with a field-proven, step-by-step experimental protocol for rigorous structural validation.

The Analytical Challenge: Why 3D Conformation Matters

In solution, N-(2-hydroxyphenyl)prop-2-enamide exhibits conformational flexibility. The acrylamide group can freely rotate, and the hydrogen-bonding network is dynamic, often exchanging rapidly with protic solvents. However, in the solid state—which is the relevant state for pharmaceutical formulation and material storage—the molecule locks into a specific conformation.

This conformation is driven by a fierce competition between intramolecular hydrogen bonding (e.g., forming a stable pseudo-ring between the phenol -OH and the amide carbonyl C=O) and intermolecular hydrogen bonding (forming extended 1D chains or 2D sheets across the crystal lattice). While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm molecular connectivity and mass, they fail to provide absolute atomic coordinates or unambiguously map the solid-state hydrogen bond network. SCXRD bridges this gap by directly visualizing the electron density of the crystal lattice, proving analogous structural behaviors seen in related [1].

Comparative Performance Matrix

To objectively select the right validation tool, researchers must weigh spatial resolution against sample requirements. The table below summarizes the performance of standard analytical alternatives compared to SCXRD.

Analytical ModalitySpatial ResolutionH-Bond MappingConformation StateSample RequirementPrimary Limitation
SCXRD Absolute (Atomic) Direct / Unambiguous Solid-State Single Crystal (>0.1 mm) Requires high-quality crystal growth
Solution NMR Relative (NOESY)Indirect (Chemical Shift)Solution (Averaged)1-5 mg (Dissolved)Cannot determine exact solid-state packing
Solid-State NMR ModerateIndirectSolid-State10-50 mg (Powder)Complex spectra interpretation; lacks 3D coordinates
Powder XRD (PXRD) Low (Bulk phase)NoneSolid-State5-20 mg (Powder)Only confirms bulk phase purity, not de novo structure
Mass Spectrometry NoneNoneGas-Phase (Fragmented)<1 mgOnly provides mass-to-charge ratio and connectivity

Experimental Protocol: A Self-Validating SCXRD Workflow

To ensure scientific integrity, the SCXRD workflow must be treated as a self-validating system where each step's success relies on the precision of the previous one.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 20 mg of synthesized N-(2-hydroxyphenyl)prop-2-enamide in 2 mL of a 1:1 ethanol/water mixture. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the vial cap with a single needle hole and leave it undisturbed at 20°C in a vibration-free environment for 3–7 days.

  • Causality & Expertise: The mixed solvent system is deliberately chosen to balance solubility (ethanol) and volatility (water). This promotes the slow, controlled nucleation required to yield defect-free, block-like single crystals rather than microcrystalline needles.

Step 2: Cryogenic Data Collection
  • Procedure: Select a crystal with dimensions roughly 0.15 × 0.10 × 0.10 mm. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer the sample to a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα radiation source, under a steady stream of nitrogen gas at 100 K.

  • Causality & Expertise: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (the Debye-Waller factor). This is critical for N-(2-hydroxyphenyl)prop-2-enamide, as it sharpens the electron density map, allowing for the precise location of the light hydrogen atoms involved in the critical O-H and N-H hydrogen bonds.

Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using direct methods to locate the heavy atoms (C, N, O). Refine the structure using full-matrix least-squares on F2 utilizing [2].

  • Causality & Expertise: Heavy atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions. However, to validate the hydrogen-bonding network, the O-H and N-H protons must be located objectively from the difference Fourier map and refined freely (or with mild DFIX restraints) to prove their exact orientation.

Step 4: Automated Validation
  • Procedure: Generate a Crystallographic Information File (CIF) and submit it to the International Union of Crystallography (IUCr) service [3].

  • Causality & Expertise: This acts as an independent, automated self-validating step. CheckCIF algorithmically ensures no missing symmetry elements exist, verifies that bond lengths fall within expected statistical norms, and confirms that no unassigned electron density voids remain in the final model.

SCXRD_Workflow N1 Sample Prep (N-(2-hydroxyphenyl)prop-2-enamide) N2 Crystal Growth (Slow Evaporation) N1->N2 N3 X-Ray Diffraction (Cryogenic 100K) N2->N3 N4 Structure Refinement (SHELXL) N3->N4 N5 Validation (CheckCIF) N4->N5

Figure 1: Step-by-step SCXRD workflow for structural validation.

Mechanistic Insights: Decoding the Solid-State Architecture

Once the SCXRD data is refined and validated, it provides profound mechanistic insights into the behavior of N-(2-hydroxyphenyl)prop-2-enamide:

  • Planarity and Conjugation: SCXRD reveals the exact dihedral angle between the phenyl ring and the acrylamide plane. A near-planar conformation indicates extended π -conjugation, which delocalizes electron density and directly modulates the electrophilicity of the alkene (critical if used as a Michael acceptor).

  • Hydrogen Bond Motifs: The data definitively answers whether the molecule forms an intramolecular S(5) motif (where the amide N-H donates to the phenol oxygen) or an S(6) motif (where the phenol O-H donates to the amide carbonyl). This internal locking mechanism prevents the acrylamide from rotating, stabilizing the reactive conformation.

H_Bond_Causality A N-(2-hydroxyphenyl)prop-2-enamide Connectivity B Intramolecular H-Bonding (O-H...O=C) A->B C Intermolecular H-Bonding (N-H...O) A->C D Planar Conformation & Conjugation B->D E Crystal Packing & Lattice Stability C->E F Macroscopic Reactivity (Michael Addition) D->F E->F

Figure 2: Mechanistic pathway from H-bonding to macroscopic reactivity.

References

  • PubChem - NIH. "N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766." National Center for Biotechnology Information. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • International Union of Crystallography (IUCr). "CheckCIF: A service of the International Union of Crystallography." IUCr Web Services. Available at:[Link]

Safety Operating Guide

N-(2-hydroxyphenyl)prop-2-enamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of N-(2-hydroxyphenyl)prop-2-enamide

N-(2-hydroxyphenyl)prop-2-enamide (also known as N-(2-hydroxyphenyl)acrylamide) is a specialized bifunctional molecule that presents unique logistical and safety challenges in the laboratory. Combining a highly reactive, polymerizable acrylamide moiety with a corrosive and skin-permeating phenolic group, this compound demands rigorous operational oversight. This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the safe segregation, storage, and disposal of this chemical, ensuring compliance with EPA and OSHA standards.

Mechanistic Hazard Profiling: The Causality of Risk

To implement an effective disposal strategy, scientists must first understand the molecular mechanisms that make this compound hazardous.

  • The Acrylamide Moiety (Toxicity & Reactivity): The α,β-unsaturated carbonyl group is a potent Michael acceptor. Biologically, it forms covalent adducts with cellular thiols (such as glutathione and cysteine residues in proteins), leading to severe neurotoxicity and potential carcinogenicity[1]. Chemically, it is susceptible to spontaneous, highly exothermic free-radical polymerization if exposed to heat, light, or trace radical initiators.

  • The Phenol Moiety (Permeability & Corrosivity): Phenols are highly toxic and corrosive. Crucially, the phenolic hydroxyl group acts as a dermal penetration enhancer, significantly increasing the systemic absorption rate of the neurotoxic acrylamide core if spilled on the skin or handled with inadequate PPE.

Reactivity cluster_0 Biological Pathway (Toxicity) cluster_1 Chemical Pathway (Instability) Compound N-(2-hydroxyphenyl)prop-2-enamide Thiol Cellular Thiols (GSH/Proteins) Compound->Thiol Exposure Initiator Light / Heat / Peroxides Compound->Initiator Improper Storage Adduct Covalent Adduct (Michael Addition) Thiol->Adduct Nucleophilic Attack Toxicity Neurotoxicity / Cytotoxicity Adduct->Toxicity Radical Free Radical Formation Initiator->Radical Polymer Exothermic Polymerization Radical->Polymer

Dual reactivity pathways of N-(2-hydroxyphenyl)prop-2-enamide leading to toxicity and instability.

Waste Segregation & Storage Protocols

According to the National Research Council's Prudent Practices in the Laboratory, hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel[2].

  • Container Selection: Never use metal containers or galvanized steel safety cans for acrylamide derivatives[2]. Trace transition metals can catalyze runaway radical polymerization of the enamide group. Use chemically compatible high-density polyethylene (HDPE) or glass containers[3].

  • Incompatibility Segregation: Store N-(2-hydroxyphenyl)prop-2-enamide waste strictly away from strong oxidizers, acids, bases, and radical initiators (e.g., AIBN, peroxides).

  • Environmental Controls: Keep the SAA cool, well-ventilated, and dark[4]. UV light and elevated temperatures can initiate polymerization in the waste jug, potentially leading to pressure buildup and container rupture.

Step-by-Step Disposal Methodology

The EPA classifies base acrylamide as a U007 hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5]. While specific niche derivatives may not be explicitly listed by name, they must be managed as characteristic hazardous wastes due to their inherent toxicity and reactivity[4].

Protocol A: Liquid Waste Management

  • Preparation: Don appropriate PPE, including a lab coat, chemical splash goggles, and double-layered nitrile gloves. Double-gloving is critical to mitigate the penetration-enhancing effects of the phenol group.

  • Collection: Transfer liquid waste (e.g., reaction filtrates, HPLC effluents) into an HDPE solvent jug using a dedicated funnel. Do not mix with generic halogenated or non-halogenated solvent waste to prevent cross-reactivity[6].

  • Quenching (Optional but Recommended): For highly concentrated waste solutions, small amounts of a radical inhibitor (e.g., hydroquinone or BHT) can be added to the waste container to prevent spontaneous polymerization during storage.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Waste - Toxic/Reactive (Acrylamide Derivative)," include the exact chemical name, and clearly state the accumulation start date[7].

Protocol B: Solid Waste & Contaminated Consumables

  • Collection: Place all contaminated solids (weighing paper, pipette tips, empty reagent bottles, and outer gloves) into a sealable, puncture-resistant plastic bag.

  • Secondary Containment: Place the sealed bag into a designated solid hazardous waste bin equipped with a secure, leak-proof lid[4].

  • Labeling: Label clearly as "Solid Hazardous Waste - Acrylamide Contaminated."

Disposal Start Waste Generation Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Solid_Container Double-bagged / Sealable Bin Solid->Solid_Container Liquid_Container Compatible Solvent Jug (No Metals) Liquid->Liquid_Container Labeling Label: 'Hazardous Waste - Toxic/Reactive' Solid_Container->Labeling Liquid_Container->Labeling SAA Satellite Accumulation Area (SAA) Labeling->SAA EHSPickup EH&S Pickup & Incineration SAA->EHSPickup < 6 Months

Step-by-step laboratory waste segregation and disposal workflow for acrylamide derivatives.

Quantitative Hazard & Regulatory Data

To ensure regulatory compliance and rapid emergency response, reference the following operational parameters for acrylamide derivatives:

ParameterSpecification / ClassificationOperational Implication
EPA RCRA Waste Code U007 (Acrylamide base) / CharacteristicMust not be disposed of in municipal trash or sinks. Requires EH&S high-temperature incineration.
Primary Hazards Neurotoxic, Corrosive, PolymerizableRequires double-gloving; keep away from heat/light.
Compatible Containers Glass, High-Density Polyethylene (HDPE)Avoid metal containers to prevent transition-metal catalyzed polymerization.
Storage Time Limit < 6 Months in SAASchedule regular EH&S pickups to prevent peroxide formation or spontaneous polymerization.
Incompatibilities Oxidizers, Radical Initiators, Strong BasesSegregate physically in the waste accumulation area using secondary containment.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Reference Document. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Acrylamide Fact Sheet. Available at: [Link]

Sources

Personal protective equipment for handling N-(2-hydroxyphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling N-(2-hydroxyphenyl)prop-2-enamide (CAS: 53854-70-9), also known as N-(2-hydroxyphenyl)acrylamide.

Generic Safety Data Sheets (SDS) often fail to capture the nuanced realities of benchwork. To build a truly secure laboratory environment, we must move beyond simply listing rules and instead understand the causality behind our safety protocols. This guide deconstructs the chemical hazards of this specific molecule and provides self-validating, step-by-step methodologies to ensure uncompromising operational safety.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To properly protect ourselves, we must first understand the enemy. N-(2-hydroxyphenyl)prop-2-enamide is a composite molecule that presents a severe, dual-pathway hazard profile derived from its two functional moieties:

  • The Phenolic Moiety (Corrosive & Systemic Hazard): Phenol derivatives are highly lipophilic, allowing them to rapidly penetrate intact epidermal layers. Upon contact, they denature cellular proteins, causing severe chemical burns. More critically, dermal absorption can lead to fatal systemic toxicity (SYS-FATAL), arrhythmias, and central nervous system depression 1.

  • The Acrylamide Moiety (Neurotoxic & Carcinogenic Hazard): Acrylamide is a highly electrophilic monomer classified as a probable human carcinogen and a cumulative neurotoxin 2. It exerts its toxicity via Michael addition to biological thiols and amines, leading to DNA adduct formation and the degradation of peripheral nerve pathways 3.

ToxicityPathway Compound N-(2-hydroxyphenyl) prop-2-enamide Phenol Phenolic Moiety (Lipophilic) Compound->Phenol Acrylamide Acrylamide Moiety (Electrophilic) Compound->Acrylamide Dermal Rapid Dermal Penetration Phenol->Dermal Michael Michael Addition to Cellular Thiols Acrylamide->Michael Systemic Systemic Toxicity & Protein Denaturation Dermal->Systemic Neuro Neurotoxicity & DNA Adduct Formation Michael->Neuro

Mechanistic pathway of dual-toxicity for N-(2-hydroxyphenyl)prop-2-enamide.

Quantitative Hazard Data

Because specific occupational exposure limits (OELs) for this exact derivative are not distinctly codified, prudent laboratory practice dictates that we extrapolate limits from its highly regulated parent moieties. Treat the compound with the strictest applicable threshold.

Table 1: Quantitative Exposure Limits (Extrapolated)
Chemical MoietyOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)IDLHPrimary Target Organs
Acrylamide 0.3 mg/m³ 20.03 mg/m³ 360 mg/m³ [[3]]()Central Nervous System, Reproductive
Phenol 5 ppm (19 mg/m³) 45 ppm (19 mg/m³) 4250 ppm 5Skin, Liver, Kidneys, Respiratory

Personal Protective Equipment (PPE) Selection & Causality

Standard laboratory PPE is insufficient for this compound. The lipophilicity of the phenol group allows it to rapidly permeate standard latex or thin nitrile, acting as a carrier for the neurotoxic acrylamide moiety. We must employ a defense-in-depth strategy.

Table 2: Mandatory PPE Matrix
PPE CategoryRequired Material/SpecificationCausality (The "Why")
Hand Protection Double-Layering Required. Inner: Nitrile. Outer: Butyl Rubber or Silver Shield® [[5]]().Phenol rapidly degrades standard nitrile. The outer butyl layer provides chemical resistance, while the inner nitrile layer maintains dexterity and acts as a fail-safe 6.
Eye/Face Protection Chemical splash goggles + Full-face shield.Phenol contact causes irreversible corneal damage 7. A face shield prevents aerosolized powder from contacting facial mucous membranes.
Body Protection Fully buttoned lab coat + Tyvek® sleeves/apron. Closed-toe shoes.Prevents microscopic acrylamide dust from accumulating on porous clothing, which could lead to chronic, unnoticed dermal exposure 8.
Respiratory Certified Chemical Fume Hood (80-100 fpm face velocity).Acrylamide powder easily aerosolizes. If a hood is unavailable (e.g., during a spill), an N100/P100 half-mask respirator is strictly required 4.

Self-Validating Operational Workflow

The highest risk of exposure occurs during the weighing and transfer of dry powders 2. Carrying an open weigh-boat of this compound across the lab to a balance guarantees environmental contamination. Instead, use the following Closed-System Taring Protocol :

Step-by-Step Methodology:

  • Preparation: Don all required PPE. Verify the fume hood is operational. Line the hood workspace with disposable, absorbent bench pads 8.

  • Taring: Place an empty, sealable glass vial inside the fume hood. Cap it. Take the closed vial to the analytical balance and tare it 2.

  • Transfer: Return the closed vial to the fume hood. Open it, and use a static-free spatula to transfer the desired mass of N-(2-hydroxyphenyl)prop-2-enamide into the vial. Seal the vial tightly.

  • Validation (Weighing): Move the sealed vial back to the balance to record the exact mass. Because the vessel is closed, zero aerosolization occurs outside the hood.

  • Dissolution: Return the sealed vial to the hood. Inject your solvent (e.g., DMSO or DMF) directly through a septum, or open the vial deep inside the hood to add the solvent. Cap and agitate.

SafeHandling Start 1. Preparation Don PPE & Verify Hood Weigh 2. Weighing Tare closed vessel inside hood Start->Weigh Transfer 3. Transfer Move sealed vessel to balance Weigh->Transfer Dissolve 4. Dissolution Add solvent inside hood Transfer->Dissolve Decon 5. Decontamination Wipe surfaces (detergent/water) Dissolve->Decon Dispose 6. Disposal Segregate as hazardous waste Decon->Dispose

Self-validating operational workflow for handling hazardous powders.

Decontamination & Spill Response Plans

Routine Decontamination: Simply wiping down a workspace with water is a critical error; it merely spreads unreacted acrylamide monomer. To fully decontaminate surfaces, wipe them down with a 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite solution. This chemically polymerizes and deactivates the toxic monomer into a benign polymer 2. Let it stand for 30 minutes before a final wipe with detergent and water.

Emergency Spill Response (Dry Powder):

  • DO NOT DRY SWEEP. Sweeping aerosolizes the neurotoxic powder 9.

  • Evacuate personnel without appropriate respiratory PPE (P100/N100) 10.

  • Gently cover the spill with absorbent pads dampened with water to suppress dust, then scoop the material into a shatter-resistant, sealable secondary container 10.

  • Label the container immediately as hazardous waste.

Personnel Exposure: If skin contact occurs, immediately flush the area with copious amounts of water for a minimum of 15 minutes using a safety shower or eyewash station 7. Because of the phenolic moiety's rapid absorption rate, contaminated clothing must be removed while under the shower. Seek emergency medical attention immediately, bringing the SDS with you.

Waste Disposal Protocols

Improper disposal of acrylamide and phenol derivatives can lead to violent exothermic polymerization or environmental contamination.

  • Segregation: Never mix this waste with strong oxidizers, reducing agents, metals, acids, or bases, as these can trigger violent polymerization [[8]]().

  • Containment: Liquid waste must be stored in high-density polyethylene (HDPE) containers. Solid waste (contaminated gloves, bench pads, empty vials) must be double-bagged in heavy-duty 6-mil poly bags 10.

  • Labeling: All waste must be explicitly labeled: "Toxic/Corrosive Waste: Contains N-(2-hydroxyphenyl)acrylamide" in accordance with institutional Chemical Hygiene Plans 11.

References

  • [8] Acrylamide - Environment, Health & Safety. University of Michigan. 8

  • [10] LCSS: ACRYLAMIDE (Prudent Practices in the Laboratory). Stanford University / National Research Council. 10

  • [2] Duke OESO Guidelines for Safe Use of Acrylamide. Duke University Occupational & Environmental Safety Office.2

  • [4] Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). 4

  • [11] Laboratory Safety Manual: Prudent Practices in the Laboratory. Duke University. 11

  • [9] Acrylamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. 9

  • [1] NIOSH Skin Notation Profiles: Phenol. Centers for Disease Control and Prevention (CDC). 1

  • [5] Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. 5

  • [7] PHENOL - CDC Stacks. Centers for Disease Control and Prevention (CDC). 7

  • [3] Acrylamide - IDLH | NIOSH. Centers for Disease Control and Prevention (CDC). 3

  • [6] V.C - Environmental Health & Safety. Washington State University. 6

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.